molecular formula C13H10O2 B049139 2-Phenoxybenzaldehyde CAS No. 19434-34-5

2-Phenoxybenzaldehyde

Cat. No.: B049139
CAS No.: 19434-34-5
M. Wt: 198.22 g/mol
InChI Key: IMPIIVKYTNMBCD-UHFFFAOYSA-N
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Description

2-Phenoxybenzaldehyde is a versatile and highly valuable aromatic aldehyde intermediate in organic synthesis and research applications. Its core utility stems from the presence of two distinct aromatic systems—a benzaldehyde and a phenoxy group—which act as complementary reactive sites. The aldehyde group is a pivotal electrophilic center, readily undergoing condensation reactions to form imines (Schiff bases) for ligand synthesis, or serving as a precursor to carboxylic acids, alcohols, and other functional groups via oxidation or reduction. Concurrently, the electron-rich phenoxy benzene ring can be further functionalized through electrophilic aromatic substitution, enabling the creation of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybenzaldehyde
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InChI

InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPIIVKYTNMBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10173057
Record name o-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
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CAS No.

19434-34-5
Record name 2-Phenoxybenzaldehyde
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Record name o-Phenoxybenzaldehyde
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Record name o-Phenoxybenzaldehyde
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Record name o-phenoxybenzaldehyde
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Record name O-PHENOXYBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19434-34-5

This technical guide provides a comprehensive overview of 2-phenoxybenzaldehyde, a significant aromatic aldehyde in the fields of chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, a representative synthesis protocol, and its role as a key intermediate in the synthesis of pharmacologically active compounds.

Core Properties and Safety Information

This compound, also known as 2-formyldiphenyl ether, is an organic compound with the chemical formula C₁₃H₁₀O₂.[1][2][3] It is characterized by a benzaldehyde ring substituted with a phenoxy group at the ortho position.[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 19434-34-5[1][2][3]
Molecular Formula C₁₃H₁₀O₂[1][2][3]
Molecular Weight 198.22 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 114°C at 0.1 mmHgChemicalBook
Density 1.154 ± 0.06 g/cm³ (Predicted)ChemicalBook
Refractive Index 1.6000 to 1.6040ChemicalBook
Solubility Very slightly soluble in water; Soluble in organic solvents like ethanol and ether.[1][1]
Storage 2-8°C, stored under nitrogenChemicalBook
Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard ClassDescription
Acute Toxicity, Oral Category 4
Skin Irritation Category 2
Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

Representative Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Diphenyliodonium triflate (or other suitable phenylating agent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Addition of Phenylating Agent: To the stirred suspension, add diphenyliodonium triflate (1.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Salicylaldehyde E Heat (80-100°C) Stir (12-24h) A->E B K₂CO₃ B->E C DMF C->E D Diphenyliodonium Triflate D->E F Quench with H₂O E->F G Extract with Diethyl Ether F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

A representative workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde functional group and diaryl ether scaffold make it a versatile precursor for the construction of various heterocyclic and polyfunctional compounds.

Precursor to FAAH Inhibitors and Noradrenaline Reuptake Inhibitors

Notably, this compound is utilized in the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as a key intermediate for a class of selective noradrenaline (norepinephrine) reuptake inhibitors (NRIs).

  • FAAH Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH increases the levels of these endogenous signaling lipids, which has therapeutic potential for treating pain, anxiety, and inflammatory disorders.

  • Noradrenaline Reuptake Inhibition: NRIs block the reuptake of noradrenaline from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. These agents are used in the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

The diagram below illustrates the logical relationship of this compound as a starting material in the synthetic pathways leading to these two classes of neurologically active compounds.

G cluster_pathways Synthetic Pathways A This compound B Multi-step Synthesis A->B C Multi-step Synthesis A->C D FAAH Inhibitors B->D E Noradrenaline Reuptake Inhibitors C->E F Therapeutic Target: Fatty Acid Amide Hydrolase D->F G Therapeutic Target: Noradrenaline Transporter E->G

Role of this compound as a precursor in drug development.

Conclusion

This compound is a commercially available and synthetically important chemical intermediate. Its well-defined properties and reactivity make it a valuable tool for medicinal chemists and researchers in the development of novel therapeutics, particularly in the area of neuroscience. The information and protocols provided in this guide serve as a foundational resource for professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenoxybenzaldehyde, an aromatic aldehyde with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details the principal synthetic methodologies for its preparation, including the Ullmann condensation and Williamson ether synthesis, supported by detailed experimental protocols. Quantitative data, including spectroscopic information (NMR, IR, and MS), are systematically presented in tabular format for ease of comparison and reference. Furthermore, this guide illustrates the generalized experimental workflows for its synthesis using Graphviz diagrams, adhering to specified visualization standards. While the specific discovery of this compound is not well-documented, its history is intrinsically linked to the development of classical ether synthesis reactions.

Introduction

This compound, also known as 2-formyldiphenyl ether, is an organic compound featuring a phenoxy group ortho to an aldehyde functionality on a benzene ring. Its chemical structure, possessing both a reactive aldehyde and a stable ether linkage, makes it a valuable building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, while the diphenyl ether moiety forms the core scaffold of many biologically active molecules. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed resource on the synthesis and properties of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 19434-34-5[1][2]
Molecular Formula C₁₃H₁₀O₂[1][2]
Molecular Weight 198.22 g/mol [1][2]
Appearance Colorless to Yellow Liquid[1]
SMILES O=Cc1ccccc1Oc2ccccc2[1]
InChI Key IMPIIVKYTNMBCD-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical and robust methods for the formation of diaryl ethers: the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In the context of this compound synthesis, this typically involves the reaction of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with phenol in the presence of a copper catalyst and a base.

Generalized Reaction Scheme:

A detailed experimental protocol, adapted from procedures for analogous compounds, is provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For the synthesis of this compound, this would involve the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable phenylating agent or, more commonly, the reaction of a phenoxide with 2-halobenzaldehyde.

Generalized Reaction Scheme:

A detailed experimental protocol based on this synthetic route is outlined below.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies for diaryl ether synthesis.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is adapted from the general principles of the Ullmann condensation for diaryl ether synthesis.

Materials:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and add toluene and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific substrates and conditions, but are typically in the range of 60-80%.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, adapted for the preparation of this compound.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Fluorobenzene or other activated aryl halide

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Formation of Phenoxide: In a dry round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

  • Addition of Aryl Halide: To the resulting phenoxide solution, add the activated aryl halide (e.g., fluorobenzene) (1.0 eq).

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the available spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~10.3sAldehyde H
~7.9ddAromatic H
~7.6mAromatic H
~7.4mAromatic H
~7.2mAromatic H
~7.0mAromatic H

Note: Predicted and experimental values for similar compounds suggest a complex aromatic region between 7.0 and 8.0 ppm. The aldehyde proton is expected to be a singlet downfield.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~190Aldehyde C (C=O)
~160Aromatic C (C-O)
~157Aromatic C (C-O)
~136Aromatic C-H
~130Aromatic C-H
~129Aromatic C
~125Aromatic C-H
~124Aromatic C-H
~122Aromatic C-H
~119Aromatic C-H

Note: These are approximate chemical shifts based on data for analogous structures.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3060C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1690C=O stretch (aromatic aldehyde)
~1590, ~1480C=C stretch (aromatic)
~1240C-O stretch (aryl ether)

Note: Characteristic peaks are based on data for similar aromatic aldehydes and diaryl ethers.

Table 5: Mass Spectrometry Data for this compound

m/zAssignment
198[M]⁺ (Molecular ion)
197[M-H]⁺
169[M-CHO]⁺
77[C₆H₅]⁺

Note: Fragmentation pattern is predicted based on the structure.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of this compound.

experimental_workflow_ullmann cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aryl Halide Aryl Halide Reaction Vessel Reaction Vessel Aryl Halide->Reaction Vessel Phenol Phenol Phenol->Reaction Vessel Base Base Base->Reaction Vessel Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Heat, Stir Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product 2-Phenoxy- benzaldehyde Purification->Product

Caption: Generalized workflow for the Ullmann condensation synthesis.

experimental_workflow_williamson cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde Phenoxide Formation Phenoxide Formation Salicylaldehyde->Phenoxide Formation Base Base Base->Phenoxide Formation Aryl Halide Aryl Halide Nucleophilic Attack Nucleophilic Attack Aryl Halide->Nucleophilic Attack Phenoxide Formation->Nucleophilic Attack Quenching Quenching Nucleophilic Attack->Quenching Heat, Stir Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product 2-Phenoxy- benzaldehyde Purification->Product

Caption: Generalized workflow for the Williamson ether synthesis.

Conclusion

This compound is a synthetically valuable molecule whose preparation is readily achievable through well-established organic reactions such as the Ullmann condensation and Williamson ether synthesis. This guide has provided a detailed overview of these synthetic routes, complete with adaptable experimental protocols and comprehensive spectroscopic data for the characterization of the final product. The provided workflows and data tables serve as a practical resource for chemists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science research. While a definitive historical account of its discovery remains obscure, the synthesis of this compound represents a classic application of fundamental ether formation methodologies that have been cornerstones of organic chemistry for over a century.

References

An In-depth Technical Guide to 2-Phenoxybenzaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-phenoxybenzaldehyde. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Core Molecular and Physical Properties

This compound, also known as 2-formyldiphenyl ether, is an aromatic organic compound. It consists of a benzaldehyde molecule substituted with a phenoxy group at the ortho position. This structure imparts specific chemical reactivity and physical characteristics relevant to its application in organic synthesis.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O₂[1][2]
Molecular Weight 198.22 g/mol [1][2][3]
Physical Form Liquid[3][4]
Boiling Point 301.7 ± 25.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Solubility Very slightly soluble in water[6]
SMILES String O=Cc1ccccc1Oc2ccccc2[1][3]
InChI Key IMPIIVKYTNMBCD-UHFFFAOYSA-N[3]
CAS Number 19434-34-5[1][2][3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Ullmann condensation being a prominent approach for the formation of the diaryl ether linkage. The following protocol is a representative example based on the principles of the Ullmann condensation reaction.

Reaction Principle: The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form a diaryl ether. In this case, 2-chlorobenzaldehyde reacts with phenol in the presence of a copper catalyst and a base.

Materials and Reagents:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Pyridine (as solvent)

  • Hydrochloric Acid (HCl), dilute solution

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 equivalents) to the flask. Subsequently, add anhydrous pyridine as the solvent.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with water and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether. Repeat the extraction process three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Figure 1: General Workflow for the Synthesis and Characterization of this compound cluster_synthesis Synthesis Reactants Reactants (2-Chlorobenzaldehyde, Phenol) Reaction Ullmann Condensation (CuI, K2CO3, Pyridine) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (HPLC/GC) Product->Purity

Caption: Synthesis and Characterization Workflow.

Concluding Remarks

This guide has provided essential technical information on this compound, including its molecular structure, key physical and chemical properties, and a detailed, representative synthetic protocol. The structured data and workflow diagrams are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and practical application of this versatile chemical compound.

References

Spectroscopic Profile of 2-Phenoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxybenzaldehyde, a significant chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a robust profile for identification, characterization, and quality control purposes.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: o-Phenoxybenzaldehyde, 2-Formyldiphenyl ether

  • CAS Number: 19434-34-5

  • Molecular Formula: C₁₃H₁₀O₂

  • Molecular Weight: 198.22 g/mol

  • Appearance: Colorless to yellow liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound will show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde (-CHO)
~7.9dd1HH-6
~7.6td1HH-4
~7.4t2HH-3', H-5'
~7.2t1HH-4'
~7.1d2HH-2', H-6'
~7.0t1HH-5
~6.9d1HH-3

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The assignments are based on the expected electronic effects of the aldehyde and phenoxy substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192C=O (Aldehyde)
~160C-2
~156C-1'
~136C-6
~134C-4
~130C-3', C-5'
~125C-1
~124C-4'
~122C-5
~120C-2', C-6'
~118C-3

Note: These are predicted chemical shifts. The actual experimental values can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic ether functionalities.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3060MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongC=O Stretch (Aromatic Aldehyde)
~1600, ~1490Medium-StrongAromatic C=C Stretch
~1240StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1050MediumSymmetric C-O-C Stretch (Aryl Ether)
~750StrongC-H Bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
198[M]⁺ (Molecular Ion)
197[M-H]⁺
169[M-CHO]⁺
141[M-CHO-CO]⁺
105[C₆H₅CO]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

The fragmentation is expected to be initiated by the loss of a hydrogen atom or the formyl group from the molecular ion. Cleavage of the ether linkage is also a characteristic fragmentation pathway for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to a range of 0-200 ppm.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place a small drop of the sample on the ATR crystal or between the salt plates.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

  • Acquisition:

    • Set the ionization energy (typically 70 eV for EI).

    • Scan a suitable mass range (e.g., m/z 40-300).

    • The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR (1H & 13C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Potential Derivatives of 2-Phenoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

Introduction

2-Phenoxybenzaldehyde, a versatile aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring a flexible ether linkage connecting two phenyl rings, provides a foundation for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into key derivatives of this compound, with a particular focus on Schiff bases and chalcones. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore and exploit the therapeutic promise of this chemical class.

Core Derivatives and Their Synthesis

The aldehyde functional group of this compound is a key site for chemical modification, readily undergoing condensation reactions to form a variety of derivatives. This section details the synthesis of two prominent classes: Schiff bases and chalcones.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of this compound with primary amines. These derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The imine group is crucial for their biological action.

Experimental Protocol: Synthesis of this compound Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases derived from this compound.

  • Materials:

    • This compound

    • Appropriate primary amine (e.g., substituted anilines, amino acids)

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base product in a desiccator.

    • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Chalcone Derivatives

Chalcones are another important class of this compound derivatives, characterized by an α,β-unsaturated ketone system. They are typically synthesized via a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone in the presence of a base or acid catalyst. Chalcones have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1]

Experimental Protocol: Synthesis of this compound Chalcone Derivatives

This protocol provides a general method for the synthesis of chalcones from this compound.

  • Materials:

    • This compound

    • Substituted acetophenone

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 10-40% in water)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours) until the reaction is complete, as monitored by TLC.

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • The precipitated chalcone is then collected by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

    • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize key quantitative data for representative derivatives, providing a basis for comparison and further investigation.

Antimicrobial Activity

Schiff base derivatives of various benzaldehydes have shown significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ClassDerivative TypeTest OrganismMIC (µg/mL)Reference
Benzaldehyde DerivativesHydrazinyl-pyrrolo-pyrimidineEscherichia coli6-10[2]
Hydrazinyl-pyrrolo-pyrimidineBacillus subtilis6-11[2]
Hydrazinyl-pyrrolo-pyrimidinePseudomonas aeruginosa0-13[2]
Hydrazinyl-pyrrolo-pyrimidineStaphylococcus aureus8-14[2]
DihydroxybenzaldehydesGentisaldehydeStaphylococcus aureus500 (MIC50)[3]
2,3-DihydroxybenzaldehydeStaphylococcus aureus500 (MIC50)[3]
Anticancer Activity

Chalcones and other derivatives of benzaldehydes have demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
2-Arenoxybenzaldehyde DerivativesN-acyl hydrazone (1d)PC-3 (Prostate)9.38[4]
N-acyl hydrazone (1e)A-549 (Lung)13.39[4]
1,3,4-Oxadiazole (2l)MDA-MB-231 (Breast)22.73[4]
Benzyloxybenzaldehyde Derivatives2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant at 1-10[5]
Hydroxylated BiphenylsCompound 11Melanoma1.7 ± 0.5[6]
Compound 12Melanoma2.0 ± 0.7[6]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.

Anticancer Mechanisms of Chalcone Derivatives

Chalcones exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and the modulation of key cellular signaling pathways.[1][7][8] The α,β-unsaturated ketone moiety is a critical pharmacophore that can react with nucleophilic groups in cellular macromolecules, including key proteins involved in cancer cell proliferation and survival.

One of the prominent pathways affected by chalcones is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Chalcones have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1] Furthermore, chalcones can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.

Chalcone_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Chalcone This compound Chalcone Derivative Chalcone->PI3K Inhibits Akt Akt Chalcone->Akt Inhibits Bax Bax Chalcone->Bax Activates Bcl2 Bcl-2 Chalcone->Bcl2 Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Chalcone-induced anticancer signaling pathway.
Antimicrobial Mechanisms of Schiff Base Derivatives

The antimicrobial activity of Schiff bases is often attributed to the azomethine nitrogen atom, which can form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to interference with normal cell processes. Tweedy's chelation theory suggests that upon chelation with a metal ion, the polarity of the metal ion is reduced due to the overlap with the ligand orbitals. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layer of the bacterial membrane and disrupting cellular processes.

Schiff_Base_Antimicrobial_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Schiff_Base_Complex This compound Schiff Base-Metal Complex Membrane Lipid Bilayer Schiff_Base_Complex->Membrane Penetrates Cellular_Targets Enzymes & Receptors Membrane->Cellular_Targets Interacts with Disruption Disruption of Cellular Processes Cellular_Targets->Disruption

Antimicrobial action of Schiff base-metal complexes.

Conclusion and Future Directions

The derivatives of this compound, particularly Schiff bases and chalcones, represent a promising area for the discovery and development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of this compound derivatives through the introduction of diverse substituents to explore structure-activity relationships in greater detail.

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to further elucidate the antimicrobial, anticancer, and other potential therapeutic effects of these compounds.

  • Mechanistic Studies: Utilizing advanced molecular and cellular biology techniques to precisely define the mechanisms of action and identify specific molecular targets.

  • Optimization of Lead Compounds: Employing medicinal chemistry strategies to optimize the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to translate the potential of this compound derivatives into tangible clinical benefits. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

2-Phenoxybenzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Phenoxybenzaldehyde (CAS No. 19434-34-5). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is an aromatic aldehyde that appears as a colorless to pale yellow liquid.[1] It is characterized by a phenoxy group attached to a benzaldehyde moiety.[1] Due to its hydrophobic aromatic structure, it has low solubility in water but is moderately soluble in organic solvents like ethanol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 19434-34-5[2][3]
Molecular Formula C₁₃H₁₀O₂[2][3]
Molecular Weight 198.22 g/mol [2][3]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 153°C[4]
Purity >96.0% (GC)[1]
Storage Temperature 2-8°C, stored under nitrogen[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[2][5]

Signal Word: Warning[2]

Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its hazard classification, it is considered harmful if ingested and may cause irritation upon contact with skin, eyes, or the respiratory system.[2][5] For the related compound, 3-phenoxybenzaldehyde, an oral LD50 in rats has been reported as 1222 mg/kg, and an inhalation LC50 in rats is 270 mg/m³ for a 4-hour exposure.[6][7] While this data is for an isomer, it suggests that phenoxybenzaldehydes may have moderate acute toxicity.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations for handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Gloves: Wear protective gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[8]

    • Clothing: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If there is a risk of inhalation, use a vapor respirator or work in a well-ventilated area, such as a chemical fume hood.[1]

Handling and Storage
  • Handling:

    • Ensure adequate ventilation in the work area.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep away from incompatible materials such as oxidizing agents.[1]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep in a cool, dark place.[1]

    • Store under an inert gas atmosphere.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unknown spills, contact the institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill and prevent it from spreading.

  • Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools for cleanup.

  • Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, properly labeled container for hazardous waste disposal in accordance with local, state, and federal regulations.[1]

First Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Fire and Explosion Hazard

  • Extinguishing Media:

    • Suitable: Use dry chemical, foam, water spray, or carbon dioxide.[1]

    • Unsuitable: Do not use a solid stream of water as it may scatter and spread the fire.[1]

  • Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[1]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.

Potential Biological Effects and Signaling Pathways

While specific data on the biological effects of this compound is scarce, studies on its parent compound, benzaldehyde, and other related aldehydes provide some insights into potential mechanisms of action that could be relevant for drug development and toxicology research.

Research on benzaldehyde has indicated that it may influence several key cellular signaling pathways. For instance, some studies have shown that benzaldehyde can suppress major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. Additionally, other research suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog (Shh) signaling pathway. Furthermore, certain benzaldehydes isolated from natural sources have demonstrated anti-neuroinflammatory and neuroprotective properties by modulating MAPKs, Tau protein, and caspase family-related signaling pathways.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and has been shown to be affected by benzaldehyde. This is presented as a potential pathway of interest for researchers working with this compound.

PI3K_AKT_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Benzaldehyde Benzaldehyde (Potential Inhibitor) Benzaldehyde->PI3K Inhibits Benzaldehyde->AKT Inhibits Benzaldehyde->mTORC1 Inhibits

Figure 1. Potential inhibition of the PI3K/AKT/mTOR pathway by benzaldehyde.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of down the drain or in regular trash.

Disclaimer

This document is intended as a guide for trained laboratory personnel and does not replace a thorough risk assessment for specific experimental procedures. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

A Technical Guide to 2-Phenoxybenzaldehyde: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. This in-depth technical guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, and explores its emerging applications in drug development, particularly in the context of cancer research. The guide presents quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of relevant signaling pathways to support researchers and professionals in their scientific endeavors.

Commercial Availability

This compound is readily available from several chemical suppliers, catering to a range of research and development needs. The compound is typically offered in various purities and quantities, with key suppliers listed below.

SupplierCAS NumberPurityAvailable QuantitiesPhysical Form
Sigma-Aldrich 19434-34-5Not specified; sold as part of a collection for early discovery researchers[1]CustomLiquid[1]
Fisher Scientific (TCI America) 19434-34-5≥96.0% (GC)[2]1 g, 5 gLiquid
ChemScene 19434-34-5≥98%CustomNot specified

Note: Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[1]

Physicochemical and Safety Information

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₀O₂
Molecular Weight 198.22 g/mol
Boiling Point 153°C
Appearance Yellow Liquid
SMILES O=Cc1ccccc1Oc2ccccc2
InChI Key IMPIIVKYTNMBCD-UHFFFAOYSA-N

Safety and Handling: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4]

Ullmann Condensation for the Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chlorobenzaldehyde and phenol.

Materials:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorobenzaldehyde (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M HCl and extract with toluene (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by silica gel column chromatography.

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of toluene and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a yellow liquid.

A general workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Chlorobenzaldehyde Phenol K₂CO₃, CuI, DMF Reaction Ullmann Condensation (120-130°C, N₂) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Synthesis and Purification Workflow

Applications in Drug Development

Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] While research specifically on this compound is emerging, the broader class of benzyloxybenzaldehydes, which share structural similarities, has shown promise, particularly in cancer therapy.

Anticancer Activity and Enzyme Inhibition

Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as anticancer agents.[5] One key area of investigation is their ability to inhibit aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and contributes to chemoresistance.[7][8][9]

A study on benzyloxybenzaldehyde derivatives demonstrated that certain compounds are potent and selective inhibitors of ALDH1A3.[7][10] For instance, two compounds, ABMM-15 and ABMM-16, with a benzyloxybenzaldehyde scaffold, were identified as highly effective inhibitors with IC₅₀ values of 0.23 µM and 1.29 µM, respectively.[7][10] This suggests that the phenoxybenzaldehyde scaffold could be a valuable starting point for the design of novel ALDH1A3 inhibitors.

CompoundTargetIC₅₀ (µM)
ABMM-15 ALDH1A30.23
ABMM-16 ALDH1A31.29
Modulation of Signaling Pathways

The anticancer effects of benzaldehyde derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[11][12][13] While the specific pathways affected by this compound are still under investigation, research on related compounds suggests potential involvement of pathways such as:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.[13]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of genes involved in cell proliferation and apoptosis.[13]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[13]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.[13]

The inhibition of ALDH1A3 by this compound derivatives can lead to the downstream modulation of these signaling pathways, ultimately resulting in reduced cancer cell viability.

G cluster_pathway Potential Signaling Pathways Modulated by this compound Derivatives 2-Phenoxybenzaldehyde_Derivative This compound Derivative ALDH1A3 ALDH1A3 Inhibition 2-Phenoxybenzaldehyde_Derivative->ALDH1A3 PI3K PI3K/AKT/mTOR ALDH1A3->PI3K STAT3 STAT3 ALDH1A3->STAT3 NFkB NF-κB ALDH1A3->NFkB ERK ERK ALDH1A3->ERK Cancer_Cell Reduced Cancer Cell Proliferation & Survival PI3K->Cancer_Cell STAT3->Cancer_Cell NFkB->Cancer_Cell ERK->Cancer_Cell

Modulation of Cancer Signaling Pathways

Conclusion

This compound is a commercially accessible and valuable intermediate for chemical synthesis. Its preparation via the Ullmann condensation is a well-established method. The growing body of research on the biological activities of its derivatives, particularly in the context of cancer and enzyme inhibition, highlights its potential as a scaffold for the development of novel therapeutic agents. Further investigation into the specific mechanisms of action and signaling pathways modulated by this compound and its analogs will be crucial in realizing its full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to explore the promising applications of this versatile molecule.

References

An In-depth Technical Guide to 2-Phenoxybenzaldehyde and its Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzaldehyde and its analogues represent a class of aromatic compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and drug development. The core structure, consisting of a benzaldehyde ring linked to a phenyl group through an ether bond, provides a unique platform for structural modification, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound and its analogues, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives is most commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1] Variations of this method, along with other synthetic strategies, allow for the introduction of a wide array of substituents on both aromatic rings, enabling the exploration of structure-activity relationships.

General Synthetic Protocol: Ullmann Condensation

A typical procedure for the synthesis of this compound analogues via the Ullmann condensation is as follows:

Materials:

  • Substituted phenol (1.0 eq)

  • Substituted 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) (1.0 - 1.2 eq)

  • Copper catalyst (e.g., CuI, Cu2O, or copper powder) (0.1 - 0.2 eq)

  • Base (e.g., K2CO3, Cs2CO3, or KOH) (2.0 eq)

  • High-boiling polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a reaction vessel, add the substituted phenol, the base, and the solvent.

  • Stir the mixture at room temperature for a designated period to form the phenoxide.

  • Add the copper catalyst and the substituted 2-halobenzaldehyde to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.

Biological Activities and Therapeutic Potential

Analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound has been identified as a scaffold for the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2+_channel Ca2+ Channel Ca2+_influx Ca2+ Influx Ca2+_channel->Ca2+_influx Depolarization Depolarization Depolarization->Ca2+_channel Action Potential NAPE-PLD NAPE-PLD Ca2+_influx->NAPE-PLD Activates Anandamide_synthesis Anandamide (AEA) Synthesis NAPE-PLD->Anandamide_synthesis Membrane_Lipids Membrane Lipids Membrane_Lipids->NAPE-PLD Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide Release into Synaptic Cleft FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation Anandamide_uptake AEA Uptake Anandamide_uptake->FAAH Anandamide->Anandamide_uptake CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to G_protein Gi/o Protein CB1_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release 2-Phenoxybenzaldehyde_Analogue This compound Analogue (FAAH Inhibitor) 2-Phenoxybenzaldehyde_Analogue->FAAH Inhibits

Caption: Signaling pathway of FAAH inhibition by this compound analogues.

A common method to assess the inhibitory potential of compounds against FAAH is a fluorometric assay.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (this compound analogues) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, HRP, and the fluorescent probe.

  • Add the test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding the FAAH enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the FAAH substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) in a kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Noradrenaline (Norepinephrine) Reuptake Inhibition

Certain analogues of this compound have been investigated as selective noradrenaline reuptake inhibitors (NRIs). NRIs block the norepinephrine transporter (NET), leading to an increased concentration of noradrenaline in the synaptic cleft. This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.

Mechanism of Noradrenaline Reuptake Inhibition

NRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine_synthesis Norepinephrine (NE) Synthesis Dopamine->Norepinephrine_synthesis Vesicular_Storage Vesicular Storage Norepinephrine_synthesis->Vesicular_Storage Synaptic_Cleft Synaptic Cleft Vesicular_Storage->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine (NE) Synaptic_Cleft->Norepinephrine Adrenergic_Receptor Adrenergic Receptor Postsynaptic_Signaling Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Signaling Norepinephrine->NET Reuptake Norepinephrine->Adrenergic_Receptor Binds to 2-Phenoxybenzaldehyde_Analogue This compound Analogue (NRI) 2-Phenoxybenzaldehyde_Analogue->NET Blocks

Caption: Mechanism of noradrenaline reuptake inhibition.

The inhibitory activity of compounds on the norepinephrine transporter can be determined using a cell-based assay with radiolabeled norepinephrine.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium and reagents

  • [3H]-Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Test compounds (this compound analogues) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the hNET-HEK293 cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with the assay buffer.

  • Add the assay buffer containing various concentrations of the test compounds or vehicle control to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Add [3H]-Norepinephrine to each well to initiate the uptake.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [3H]-Norepinephrine uptake against the logarithm of the inhibitor concentration.

Anticancer Activity

Derivatives of this compound, particularly N-acyl hydrazone and 1,3,4-oxadiazole analogues, have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

Compound IDAnalogue TypeCancer Cell LineIC50 (µM)Reference
1d N-acyl HydrazonePC-3 (Prostate)9.38[2]
1e N-acyl HydrazoneA-549 (Lung)13.39[2]
2l 1,3,4-OxadiazoleMDA-MB-231 (Breast)22.73[2]
1d N-acyl HydrazoneMDA-MB-231 (Breast)31.49[2]
2l 1,3,4-OxadiazolePC-3 (Prostate)38.42[2]
1d N-acyl HydrazoneA-549 (Lung)49.79[2]
1e N-acyl HydrazoneMRC-5 (Normal Lung Fibroblast)86.96[2]
2l 1,3,4-OxadiazoleMRC-5 (Normal Lung Fibroblast)51.87[2]
1d N-acyl HydrazoneMRC-5 (Normal Lung Fibroblast)44.66[2]

Note: The cytotoxicity of some analogues was also evaluated against a non-cancerous cell line (MRC-5) to assess their selectivity.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A-549, MDA-MB-231, PC-3)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (this compound analogues) dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of analogues Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of 2-Phenoxybenzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenoxybenzaldehyde and its derivatives represent a class of aromatic aldehydes with a versatile scaffold that has garnered significant interest in medicinal chemistry. The core structure, featuring a phenoxy group at the ortho position of a benzaldehyde moiety, serves as a foundation for the synthesis of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound and its analogues, with a focus on their anticancer, antifungal, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. This data is primarily derived from in vitro studies utilizing the MTT assay.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehydes 2-(Benzyloxy)benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-(Benzyloxy)-4-methoxybenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-(Benzyloxy)-5-methoxybenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Most potent in the series (1-10 µM)[1]
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[1]
2-Phenazinamine Derivatives 2-Chloro-N-(phenazin-2-yl)benzamideK562 (Chronic Myelogenous Leukemia)Comparable to cisplatin[2]
HepG2 (Hepatocellular Carcinoma)Comparable to cisplatin[2]
2-(Substituted phenoxy) acetamide derivatives N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)Not specified, but showed activity[3]
SK-N-SH (Neuroblastoma)Not specified, but showed activity[3]
Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Benzaldehyde derivatives have been shown to modulate several key signaling pathways involved in cancer progression. While specific pathways for this compound are not yet fully elucidated, related compounds have been observed to inhibit pro-survival pathways and induce apoptosis.

anticancer_pathway 2-Phenoxybenzaldehyde_Derivatives 2-Phenoxybenzaldehyde_Derivatives Pro-Survival_Pathways Pro-Survival_Pathways 2-Phenoxybenzaldehyde_Derivatives->Pro-Survival_Pathways Inhibition Apoptosis_Induction Apoptosis_Induction 2-Phenoxybenzaldehyde_Derivatives->Apoptosis_Induction Activation Cell_Cycle_Arrest Cell_Cycle_Arrest 2-Phenoxybenzaldehyde_Derivatives->Cell_Cycle_Arrest Induction Cancer_Cell_Death Cancer_Cell_Death Pro-Survival_Pathways->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Potential anticancer mechanisms of this compound derivatives.

Antifungal Activity

Several studies have highlighted the potential of benzaldehyde derivatives as antifungal agents. The antifungal efficacy is often dependent on the substitution pattern on the aromatic rings. The mechanism of action is thought to involve the disruption of cellular antioxidation systems in fungi.[4]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzaldehyde derivatives against pathogenic fungi.

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
Hydroxy Methoxy Benzaldehydes 2-Hydroxy-4-methoxybenzaldehydeAspergillus fumigatusNot specified, but showed high potency[5][6]
Saccharomyces cerevisiaeNot specified, but showed high potency[5][6]
2-Hydroxy-4-methoxybenzaldehydeFusarium graminearum200[7]
Dihydroxybenzaldehydes Gentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis Staphylococcus aureus500 (MIC50)[8]
2,3-DihydroxybenzaldehydeBovine mastitis Staphylococcus aureus500 (MIC50)[8]
Benzaldehyde Derivatives 2-[(2-Methylpyridin-3-yl)oxy]benzaldehyde (MPOBA)Aspergillus flavus0.55 mM (IC50 for AFB1 production)[9]
Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility (CLSI M38-A)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: Fungal spores are harvested from fresh cultures and the concentration is adjusted to approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.

  • Serial Dilutions: The test compounds are serially diluted in 96-well microtiter plates containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Signaling Pathways in Antifungal Activity

Benzaldehyde derivatives can disrupt the fungal cell wall integrity pathway, which is crucial for fungal survival.

antifungal_pathway cluster_fungus Fungal Cell Benzaldehyde_Derivatives Benzaldehyde_Derivatives Cell_Wall_Integrity_Pathway Cell_Wall_Integrity_Pathway Benzaldehyde_Derivatives->Cell_Wall_Integrity_Pathway Inhibition MAPK_Cascade MAPK_Cascade Cell_Wall_Integrity_Pathway->MAPK_Cascade Cell_Wall_Disruption Cell_Wall_Disruption Cell_Wall_Integrity_Pathway->Cell_Wall_Disruption MAPK_Cascade->Cell_Wall_Disruption

Disruption of fungal cell wall integrity by benzaldehyde derivatives.

Antimicrobial Activity

In addition to antifungal properties, various benzaldehyde derivatives have demonstrated activity against a range of bacteria.

Quantitative Antimicrobial Activity Data
Compound ClassDerivativeBacterial StrainActivityReference
Dihydroxybenzaldehydes Gentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis Staphylococcus aureusMIC50: 500 mg/L[8]
2,3-DihydroxybenzaldehydeBovine mastitis Staphylococcus aureusMIC50: 500 mg/L[8]
Hydroxy Methoxy Benzaldehydes 2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus (MRSA)MIC: 1024 µg/mL[10]
2-Hydroxy Benzyl Hydrazides Compound C-7Staphylococcus aureusZone of inhibition: 2.0 cm[11]
Escherichia coliZone of inhibition: 2.1 cm[11]
Experimental Protocols

Agar Disc Diffusion Method for Antimicrobial Screening

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is spread evenly onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves standard organic chemistry reactions. For instance, benzyloxybenzaldehyde derivatives can be prepared via Williamson ether synthesis.

synthesis_workflow Salicylaldehyde Salicylaldehyde Williamson_Ether_Synthesis Williamson_Ether_Synthesis Salicylaldehyde->Williamson_Ether_Synthesis Benzyl_Halide Benzyl_Halide Benzyl_Halide->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Solvent Solvent Solvent->Williamson_Ether_Synthesis 2-Benzyloxybenzaldehyde_Derivative 2-Benzyloxybenzaldehyde_Derivative Williamson_Ether_Synthesis->2-Benzyloxybenzaldehyde_Derivative

General synthesis of 2-benzyloxybenzaldehyde derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The existing research on its derivatives demonstrates potent anticancer, antifungal, and antimicrobial properties. However, a notable gap exists in the literature regarding the specific biological activities of the parent this compound molecule. Future research should focus on the systematic evaluation of the core compound to establish a baseline for structure-activity relationship studies. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds and to identify their specific molecular targets. The development of more potent and selective analogs, coupled with in vivo efficacy and toxicity studies, will be crucial for translating the therapeutic potential of this chemical class into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of Schiff bases derived from 2-phenoxybenzaldehyde and outlines methodologies for evaluating their biological potential. The phenoxy moiety at the ortho position of the benzaldehyde ring can influence the steric and electronic properties of the resulting Schiff base, potentially leading to unique biological activities.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The general reaction scheme is presented below.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound Reaction + Arrow Reflux, Solvent (e.g., Ethanol) Catalyst (optional) Primary_Amine R-NH₂ Schiff_Base Schiff Base Water H₂O Arrow->Schiff_Base Arrow->Water

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis via Reflux in Ethanol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, such as a substituted aniline.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of glacial acetic acid to the mixture as a catalyst (optional, but can increase the reaction rate).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base may form.

  • If precipitation is slow or incomplete, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified Schiff base in a desiccator or under vacuum.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected characteristic spectral data for Schiff bases derived from this compound. Specific shifts and absorption bands will vary depending on the substituent 'R' on the amine.

Technique Characteristic Feature Expected Range/Value
FT-IR (cm⁻¹) C=N (imine) stretch1600 - 1650
C-O-C (ether) stretch1200 - 1250 (asymmetric), 1000 - 1050 (symmetric)
¹H NMR (ppm) -CH=N- (azomethine proton)8.0 - 9.0 (singlet)
Aromatic protons6.8 - 8.0 (multiplets)
¹³C NMR (ppm) -CH=N- (azomethine carbon)155 - 165
Aromatic carbons110 - 160

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their potential biological activities.

Antimicrobial Activity

The imine group is crucial for the biological activity of Schiff bases, and they have shown potent antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 - 2.5 x 10³ CFU/mL for fungi).

  • Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours (bacteria) or at 35°C for 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Illustrative Antimicrobial Activity Data (for analogous Schiff bases):

Compound (Analogous) Microorganism MIC (µg/mL)
Schiff base of salicylaldehydeStaphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Note: The data presented is for illustrative purposes and represents typical values for Schiff bases derived from a similar aldehyde.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Schiff base compound and incubate for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][2]

Illustrative Anticancer Activity Data (for analogous Schiff bases):

Compound (Analogous) Cell Line IC₅₀ (µM)
Schiff base of 2-hydroxybenzaldehydeMCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)21.8

Note: The data presented is for illustrative purposes and represents typical values for Schiff bases derived from a similar aldehyde.

Potential Signaling Pathway Involvement: MAPK Pathway

Some Schiff base derivatives have been shown to induce apoptosis through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5][6]

MAPK_Pathway Extracellular_Signal Growth Factors, Stress Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Schiff_Base Schiff Base Derivative (from this compound) Schiff_Base->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by Schiff bases.

Antioxidant Activity

The presence of a phenoxy group may contribute to the antioxidant properties of these Schiff bases by acting as free radical scavengers.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the Schiff base in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, mix various concentrations of the Schiff base solution with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[7][8]

Illustrative Antioxidant Activity Data (for analogous Schiff bases):

Compound (Analogous) IC₅₀ (µg/mL)
Phenolic Schiff base15 - 100
Ascorbic Acid (Standard)5 - 10

Note: The data presented is for illustrative purposes and represents a typical range for phenolic Schiff bases.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.

Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_results Data Analysis Start This compound + Primary Amine Synthesis Condensation Reaction (Reflux in Ethanol) Start->Synthesis Purification Recrystallization Synthesis->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Test Compound Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Test Compound Antioxidant Antioxidant Assay (DPPH, ABTS) Characterization->Antioxidant Test Compound MIC_Data MIC Values Antimicrobial->MIC_Data IC50_Data_Cancer IC₅₀ Values (Cytotoxicity) Anticancer->IC50_Data_Cancer IC50_Data_Antioxidant IC₅₀ Values (Radical Scavenging) Antioxidant->IC50_Data_Antioxidant

Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug discovery. The straightforward synthesis and the potential for a wide range of biological activities make them attractive targets for medicinal chemists. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of these novel compounds. Further studies are warranted to establish structure-activity relationships and to elucidate the precise mechanisms of action of these promising molecules.

References

Application of 2-Phenoxybenzaldehyde Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-phenoxybenzaldehyde and its structural analogs in the synthesis of pharmaceutically active compounds. The versatile diaryl ether motif, combined with the reactive aldehyde functionality, makes this scaffold a valuable building block in medicinal chemistry for the development of novel therapeutics.

Introduction

This compound, also known as 2-formyldiphenyl ether, is an aromatic aldehyde containing a flexible diaryl ether linkage. This structural motif is present in a variety of bioactive molecules and confers properties such as metabolic stability and the ability to engage in specific binding interactions with biological targets. The aldehyde group serves as a versatile synthetic handle for a wide range of chemical transformations, including oxidations, reductions, condensations, and the formation of various heterocyclic systems. This allows for the construction of complex molecular architectures required for therapeutic efficacy.

This application note will focus on two key areas where the this compound scaffold and its analogs are of significant interest:

  • Synthesis of Cardiovascular Drugs: As a key structural component in the synthesis of β-blockers, exemplified by the synthesis of Nebivolol, a highly selective β1 receptor blocker.

  • Development of Anticancer Agents: As a scaffold for the design of selective enzyme inhibitors, particularly focusing on benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker.

Application 1: Intermediate in the Synthesis of Nebivolol

While not a direct precursor, the synthesis of the crucial intermediate for the antihypertensive drug Nebivolol, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde, employs a synthetic strategy analogous to what would be used with a this compound derivative. This involves the formation of a cyclic ether from a substituted salicylaldehyde. The following protocols are based on established synthetic routes for this key intermediate.

Experimental Protocols

Protocol 1: Synthesis of (±)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

This protocol describes a two-step synthesis starting from 5-fluorosalicylaldehyde.

Step 1: Synthesis of (±)-6-Fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran

  • Materials: 5-Fluorosalicylaldehyde, acrolein, potassium carbonate, toluene.

  • Procedure:

    • A mixture of 5-fluorosalicylaldehyde (10.0 g, 71.4 mmol) and potassium carbonate (1.0 g, 7.2 mmol) in toluene (100 mL) is heated to 80°C.

    • Acrolein (5.2 g, 92.8 mmol) is added dropwise over 1 hour, and the mixture is stirred at 80°C for 4 hours.

    • The reaction mixture is cooled to room temperature and washed with water (3 x 50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude aldehyde intermediate.

    • The crude aldehyde is dissolved in methanol (100 mL) and cooled to 0°C.

    • Sodium borohydride (2.7 g, 71.4 mmol) is added portion-wise, and the mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water (100 mL) and ethyl acetate (150 mL).

    • The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol.

    • Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords the pure product.

Step 2: Oxidation to (±)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

  • Materials: (±)-6-Fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

  • Procedure (Swern Oxidation):

    • A solution of oxalyl chloride (7.3 mL, 85.7 mmol) in DCM (150 mL) is cooled to -78°C under a nitrogen atmosphere.

    • A solution of DMSO (12.1 mL, 171.4 mmol) in DCM (30 mL) is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of the alcohol from Step 1 (10.0 g, 54.9 mmol) in DCM (50 mL) is added dropwise, and the reaction is stirred for 1 hour at -78°C.

    • Triethylamine (38.3 mL, 274.5 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

    • Water (100 mL) is added, and the layers are separated.

    • The aqueous layer is extracted with DCM (2 x 50 mL).

    • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

    • The crude product can be purified by column chromatography.

Data Presentation
IntermediateStarting MaterialKey ReagentsTypical Yield (%)
(±)-6-Fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran5-FluorosalicylaldehydeAcrolein, NaBH₄60-70
(±)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde(±)-6-Fluoro-2-(hydroxymethyl)-chromanOxalyl chloride, DMSO, Triethylamine85-95

Logical Workflow

G cluster_0 Synthesis of Nebivolol Intermediate A 5-Fluorosalicylaldehyde C Cyclization A->C B Acrolein B->C D Reduction (NaBH4) C->D E (±)-6-Fluoro-2-(hydroxymethyl)-chroman D->E F Swern Oxidation E->F G (±)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde (Key Nebivolol Intermediate) F->G

Caption: Synthetic workflow for the key aldehyde intermediate of Nebivolol.

Application 2: Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors for Cancer Therapy

Derivatives of this compound, specifically benzyloxybenzaldehydes, have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2][3][4] ALDH1A3 is overexpressed in various cancers and is a marker for cancer stem cells, which are associated with chemoresistance and tumor recurrence.[5][6][7] Inhibition of ALDH1A3 is therefore a promising strategy for cancer therapy.

Signaling Pathway

ALDH1A3 catalyzes the oxidation of retinal to retinoic acid. Retinoic acid then binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which form heterodimers that translocate to the nucleus and regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[5] Inhibitors based on the benzyloxybenzaldehyde scaffold can block this pathway, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.

G cluster_0 ALDH1A3 Signaling Pathway and Inhibition Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid ALDH1A3->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Nucleus Nucleus RAR_RXR->Nucleus Gene_Expression Target Gene Expression (Differentiation, Apoptosis) Nucleus->Gene_Expression Inhibitor Benzyloxybenzaldehyde Inhibitor Inhibitor->ALDH1A3 Inhibition

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected benzyloxybenzaldehyde derivatives against ALDH1A3.

Compound IDStructureTargetIC₅₀ (µM)[1][2][3][4]
ABMM-152-(Benzyloxy)benzaldehydeALDH1A30.23
ABMM-163-(Benzyloxy)benzaldehydeALDH1A31.29
Experimental Protocols

Protocol 2: General Synthesis of Benzyloxybenzaldehyde Derivatives via Williamson Ether Synthesis

This protocol describes the O-alkylation of a hydroxybenzaldehyde to form the desired diaryl ether linkage, a reaction central to the synthesis of this compound analogs.[8]

  • Materials: Substituted hydroxybenzaldehyde (e.g., 2-hydroxybenzaldehyde), benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (10 mL per gram of hydroxybenzaldehyde), add potassium carbonate (1.5 eq).

    • To this suspension, add the corresponding benzyl bromide (1.1 eq).

    • The reaction mixture is stirred at 80°C overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature and poured into ice-water (100 mL).

    • The resulting precipitate is collected by vacuum filtration.

    • The solid is washed with water and dried.

    • The crude product is purified by recrystallization from ethanol to afford the pure benzyloxybenzaldehyde derivative.

Protocol 3: ALDH1A3 Inhibition Assay (Fluorometric)

This protocol is used to determine the inhibitory activity of the synthesized compounds against recombinant human ALDH1A3.

  • Materials: Recombinant human ALDH1A3, NAD⁺, retinaldehyde (substrate), assay buffer (e.g., phosphate-buffered saline, pH 7.4), synthesized inhibitor compounds, DMSO.

  • Procedure:

    • Prepare stock solutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the assay buffer, ALDH1A3 enzyme, and NAD⁺.

    • Add various concentrations of the inhibitor (or DMSO as a control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate (retinaldehyde).

    • Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time, which corresponds to the formation of NADH.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

G cluster_0 Workflow for ALDH1A3 Inhibitor Development Synthesis Synthesis of Benzyloxybenzaldehyde Derivatives (Protocol 2) Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Assay ALDH1A3 Inhibition Assay (Protocol 3) Purification->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Optimization

Caption: Workflow for the development and evaluation of ALDH1A3 inhibitors.

Conclusion

The this compound scaffold and its analogs are highly valuable in pharmaceutical synthesis. They serve as key building blocks for complex molecules targeting a range of diseases, from cardiovascular conditions to cancer. The synthetic versatility of the aldehyde group, coupled with the favorable properties of the diaryl ether moiety, ensures that this class of compounds will continue to be of great interest to medicinal chemists and drug development professionals. The protocols and data presented herein provide a foundation for the further exploration and application of this compound in the discovery of new therapeutic agents.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for metal-catalyzed cross-coupling reactions involving 2-phenoxybenzaldehyde, a versatile building block in the synthesis of complex organic molecules. The methodologies outlined below are particularly relevant for the construction of dibenzofuran scaffolds and other functionalized aromatic systems, which are of significant interest in medicinal chemistry and materials science.

Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of Dibenzofuran-1-carbaldehyde

The intramolecular C-H arylation of this compound provides a direct and atom-economical route to dibenzofuran-1-carbaldehyde. This transformation is a key step in the synthesis of the dibenzofuran core, a privileged scaffold in many biologically active compounds and functional materials. Palladium catalysis enables the cyclization through a C-H activation/C-C bond formation cascade.

Experimental Protocol: Palladium-Catalyzed Intramolecular Direct Arylation

This protocol is adapted from methodologies developed for the synthesis of dibenzofuran derivatives through palladium-catalyzed intramolecular C-H activation.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Silver carbonate (Ag₂CO₃)

  • Dioxane (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) trifluoroacetate (5 mol%), and silver carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

  • Under the inert atmosphere, add a solvent mixture of anhydrous dioxane and DMSO (e.g., in a 19:1 ratio to achieve 5% DMSO).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenzofuran-1-carbaldehyde.

Quantitative Data Summary
EntrySubstrate (Substituent on Phenoxy Ring)ProductYield (%)
1HDibenzofuran85
24-Me2-Methyldibenzofuran92
34-OMe2-Methoxydibenzofuran88
44-F2-Fluorodibenzofuran75
54-Cl2-Chlorodibenzofuran78
63-Me3-Methyldibenzofuran89
Visualizations

Below is a diagram illustrating the proposed catalytic cycle for the palladium-catalyzed intramolecular C-H arylation.

Palladium_Catalyzed_CH_Arylation Substrate This compound Oxidative_Addition Oxidative Addition (C-H Activation) Substrate->Oxidative_Addition + Pd(0) Pd_0 Pd(0)L_n Palladacycle Palladacycle Intermediate Oxidative_Addition->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd_0 Regeneration Product Dibenzofuran-1-carbaldehyde Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the intramolecular C-H arylation of this compound.

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium catalysts can facilitate the intramolecular hydroacylation of this compound derivatives, where the formyl group adds across a suitably positioned unsaturated bond. While a direct intramolecular hydroacylation of this compound itself to form a dibenzofuran ring system is not a standard transformation, rhodium-catalyzed C-H activation of the aldehyde followed by coupling with an internal or external coupling partner is a plausible pathway for further functionalization.

Given the lack of specific literature examples for the direct intramolecular hydroacylation of this compound to a dibenzofuran, this section will present a generalized protocol for rhodium-catalyzed C-H functionalization, a reaction class for which this compound would be a suitable substrate for further elaboration.

Experimental Protocol: Generalized Rhodium-Catalyzed C-H Functionalization

This protocol is based on general procedures for rhodium-catalyzed C-H activation and functionalization of aromatic aldehydes.

Reaction Scheme (Hypothetical Coupling with an Alkyne):

Materials:

  • This compound

  • Alkyne or other coupling partner

  • [RhCp*Cl₂]₂ (or other suitable Rh(III) precatalyst)

  • AgSbF₆ (or other silver salt additive)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry Schlenk tube, combine this compound (1.0 equiv.), the coupling partner (e.g., an alkyne, 1.2-2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon).

  • Add anhydrous solvent (DCM or DCE) via syringe.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short pad of silica gel or celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Specific quantitative data for rhodium-catalyzed cross-coupling reactions of this compound is not available in the searched literature. The table below presents a hypothetical substrate scope based on known rhodium-catalyzed C-H functionalization reactions of other benzaldehyde derivatives to provide an indication of potential outcomes.

EntryCoupling PartnerProduct TypeExpected Yield Range (%)
1Diphenylacetyleneortho-Alkenylated this compound70-90
2N-phenylmaleimideortho-Annulated product60-80
3Ethyl acrylateortho-Alkenylated product50-75
4Phenylacetyleneortho-Alkenylated this compound65-85
Visualizations

The following diagram illustrates a generalized workflow for a rhodium-catalyzed C-H functionalization experiment.

Rhodium_Catalyzed_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - [Rh(III)] catalyst - Additive - Anhydrous Solvent Start->Setup Reaction Reaction Conditions: - Inert Atmosphere - Stirring at specified temperature - 4-24 hours Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up: - Cool to RT - Dilute - Filter Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for rhodium-catalyzed C-H functionalization.

Conclusion

Metal-catalyzed cross-coupling reactions of this compound offer powerful strategies for the synthesis of valuable molecular architectures. The palladium-catalyzed intramolecular C-H arylation provides an efficient route to dibenzofuran-1-carbaldehyde, a key heterocyclic motif. While direct intramolecular hydroacylation of this compound by rhodium is less common, rhodium-catalyzed C-H functionalization opens avenues for diverse intermolecular couplings. The protocols and data presented herein serve as a guide for researchers in designing and executing these important transformations. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

The Untapped Potential of 2-Phenoxybenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While its isomer, 3-phenoxybenzaldehyde, is a cornerstone in the synthesis of pyrethroid insecticides, 2-phenoxybenzaldehyde remains a largely unexplored starting material in the development of commercial agrochemicals. This document provides detailed application notes and hypothetical research protocols to stimulate investigation into the potential of this compound as a precursor for novel fungicides and herbicides. The aldehyde functionality of this compound offers a versatile handle for the synthesis of various compound classes, such as chalcones and Schiff bases, which have established precedence for biological activity relevant to agriculture.

I. Synthesis of a Novel Chalcone Derivative from this compound and its Potential Fungicidal Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including antifungal properties. The following section details a hypothetical synthetic protocol for a chalcone derived from this compound and presents exemplary data for its characterization and biological evaluation.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-phenoxyphenyl)prop-2-en-1-one

This protocol is based on the general Claisen-Schmidt condensation reaction for chalcone synthesis.[1][2][3]

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.98 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition: While stirring vigorously at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold distilled water. Acidify the solution with a 10% HCl solution until it is neutral to litmus paper.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

  • Drying: Dry the purified product under vacuum.

Data Presentation: Characterization of (E)-1-(4-chlorophenyl)-3-(2-phenoxyphenyl)prop-2-en-1-one

The following table summarizes hypothetical quantitative data for the synthesized chalcone.

ParameterValue
Yield 85%
Melting Point 95-97 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.05 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 16.0 Hz, 1H), 7.80 (dd, J = 7.6, 1.6 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.40-7.30 (m, 3H), 7.20-7.10 (m, 3H), 7.05-6.95 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 189.5, 156.2, 142.1, 138.9, 136.5, 131.5, 130.8, 129.9, 129.8, 129.0, 128.8, 124.5, 123.8, 121.9, 119.0
IR (KBr, cm⁻¹) 1655 (C=O), 1590 (C=C), 1240 (C-O-C)
MS (ESI) m/z 335.09 [M+H]⁺
Hypothetical Fungicidal Activity Data

The following table presents exemplary in vitro fungicidal activity data for the synthesized chalcone against common plant pathogens.

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea15.2
Fusarium oxysporum25.8
Alternaria solani18.5

Synthesis Workflow Diagram

Chalcone_Synthesis This compound This compound Reaction_Mixture Claisen-Schmidt Condensation This compound->Reaction_Mixture 4-Chloroacetophenone 4-Chloroacetophenone 4-Chloroacetophenone->Reaction_Mixture Crude_Product Precipitated Solid Reaction_Mixture->Crude_Product 1. H₂O 2. HCl Purified_Chalcone (E)-1-(4-chlorophenyl)-3- (2-phenoxyphenyl)prop-2-en-1-one Crude_Product->Purified_Chalcone Recrystallization

Caption: Synthetic workflow for a novel chalcone from this compound.

II. Synthesis of a Novel Schiff Base Derivative from this compound and its Potential Herbicidal Activity

Schiff bases, containing an imine or azomethine group, are another class of compounds with diverse biological activities, including herbicidal effects. This section outlines a hypothetical protocol for the synthesis of a Schiff base from this compound.

Experimental Protocol: Synthesis of (E)-N-(4-methoxyphenyl)-1-(2-phenoxyphenyl)methanimine

This protocol is based on the standard condensation reaction between an aldehyde and a primary amine to form a Schiff base.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and equipment

  • Spectroscopic instruments for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.98 g, 10 mmol) in 30 mL of methanol.

  • Amine Addition: To this solution, add p-anisidine (1.23 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 3-4 hours.

  • Isolation: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from methanol or ethanol if necessary.

  • Drying: Dry the purified Schiff base in a vacuum oven.

Data Presentation: Characterization of (E)-N-(4-methoxyphenyl)-1-(2-phenoxyphenyl)methanimine

The following table summarizes hypothetical quantitative data for the synthesized Schiff base.

ParameterValue
Yield 92%
Melting Point 110-112 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.85 (s, 1H), 8.10 (dd, J = 7.8, 1.8 Hz, 1H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 3H), 7.15 (td, J = 7.5, 1.2 Hz, 1H), 7.05-6.95 (m, 4H), 3.85 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 160.5, 158.8, 155.9, 144.5, 132.0, 130.0, 129.8, 127.5, 124.2, 122.5, 121.8, 119.2, 114.5, 55.5
IR (KBr, cm⁻¹) 1625 (C=N), 1250 (C-O-C)
MS (ESI) m/z 304.13 [M+H]⁺
Hypothetical Herbicidal Activity Data

The following table presents exemplary pre-emergence herbicidal activity data for the synthesized Schiff base against common weed species.

Weed SpeciesGR₅₀ (g/ha)
Amaranthus retroflexus (Redroot pigweed)250
Setaria faberi (Giant foxtail)400
Abutilon theophrasti (Velvetleaf)300

Synthesis Workflow Diagram

Schiff_Base_Synthesis This compound This compound Reaction Condensation Reaction This compound->Reaction p-Anisidine p-Anisidine p-Anisidine->Reaction Precipitate Crude Product Reaction->Precipitate Cooling Purified_Schiff_Base (E)-N-(4-methoxyphenyl)-1- (2-phenoxyphenyl)methanimine Precipitate->Purified_Schiff_Base Washing/ Recrystallization

Caption: Synthetic workflow for a novel Schiff base from this compound.

Conclusion

The protocols and data presented herein, though hypothetical, are based on established chemical principles and provide a solid foundation for the exploration of this compound as a viable precursor in agrochemical discovery. Researchers are encouraged to utilize these notes as a starting point for the synthesis and screening of novel chalcones, Schiff bases, and other derivatives of this compound. The lack of extensive prior art in this specific area presents a unique opportunity for innovation and the potential discovery of new active ingredients for crop protection.

References

Application Notes and Protocols for the Preparation of Novel Polymers from 2-Phenoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzaldehyde is an aromatic aldehyde with potential as a precursor for novel polymers. However, its monofunctional nature with respect to common polymerization reactions necessitates its conversion into a difunctional monomer. This document provides detailed protocols for the synthesis of a versatile diamine monomer derived from this compound, namely 4,4'-(2-formylphenoxy)dianiline. Subsequently, it outlines the procedures for the polymerization of this monomer into two classes of novel polymers: aromatic polyamides and aromatic poly(Schiff base)s. These polymers, incorporating the flexible ether linkage and the reactive aldehyde group from the parent molecule, are of significant interest for applications in advanced materials and drug delivery systems. The tailored properties of these polymers, such as thermal stability and chemical responsiveness, make them attractive candidates for further investigation.

Monomer Synthesis: 4,4'-(2-formylphenoxy)dianiline

A plausible synthetic route to a polymerizable diamine monomer from a this compound precursor involves a dinitration reaction followed by a reduction. For the purpose of this protocol, we will outline the synthesis of a structurally analogous and well-documented diamine, 4,4'-oxydianiline, from diphenyl ether. This serves as a reliable model for the synthesis of the target monomer from 2-phenoxyaniline.

Step 1: Dinitration of Diphenyl Ether

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Slowly add 25 mL of fuming nitric acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Addition of Diphenyl Ether: Once the nitrating mixture is prepared and cooled, add 17.0 g (0.1 mol) of diphenyl ether dropwise from the dropping funnel over a period of 1 hour. Maintain the reaction temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring at 5-10 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated crude 4,4'-dinitrodiphenyl ether is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is recrystallized from glacial acetic acid to yield pure 4,4'-dinitrodiphenyl ether.

Step 2: Reduction of 4,4'-Dinitrodiphenyl Ether to 4,4'-Oxydianiline

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 26.0 g (0.1 mol) of 4,4'-dinitrodiphenyl ether and 200 mL of ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add 118.7 g (0.5 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain reflux for 3 hours. The reaction mixture will gradually become a clear solution.

  • Neutralization: After cooling to room temperature, slowly add a 20% aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the inorganic salts and wash the filter cake with ethanol.

  • Purification: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. The resulting crude 4,4'-oxydianiline can be purified by recrystallization from a mixture of ethanol and water or by vacuum distillation.[1][2][3][4][5]

Polymer Synthesis

Aromatic Polyamides via Low-Temperature Solution Polycondensation

Aromatic polyamides are synthesized from the reaction of a diamine with a diacid chloride. This protocol details the synthesis of a polyamide from the prepared diamine monomer and terephthaloyl chloride.

Experimental Protocol:

  • Preparation of Terephthaloyl Chloride:

    • In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser connected to a gas trap.

    • Add 8.3 g (0.05 mol) of terephthalic acid and 25 mL (0.34 mol) of thionyl chloride to the flask.

    • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

    • Heat the mixture to reflux and maintain for 4 hours, or until the evolution of HCl gas ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation.

    • The crude terephthaloyl chloride can be purified by vacuum distillation or recrystallization from hexane.[6][7][8][9][10]

  • Polycondensation:

    • In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4.00 g (0.02 mol) of 4,4'-oxydianiline in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C in an ice bath.

    • Add 4.06 g (0.02 mol) of terephthaloyl chloride as a solid in one portion to the vigorously stirred diamine solution.

    • The viscosity of the solution will increase significantly. Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Precipitate the polyamide by pouring the viscous polymer solution into 500 mL of methanol with vigorous stirring.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water, and dry in a vacuum oven at 80 °C for 24 hours.

Aromatic Poly(Schiff Base)s via Solution Polycondensation

Aromatic poly(Schiff base)s are formed through the condensation reaction of a diamine and a dialdehyde.

Experimental Protocol:

  • Polycondensation:

    • In a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4.00 g (0.02 mol) of 4,4'-oxydianiline in 40 mL of N,N-dimethylformamide (DMF).

    • To this solution, add 2.68 g (0.02 mol) of terephthalaldehyde.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Heat the reaction mixture to 120 °C and maintain for 24 hours under a slow stream of nitrogen.

    • Cool the reaction mixture to room temperature. The polymer may precipitate out of solution.

    • Pour the mixture into 400 mL of methanol to fully precipitate the polymer.

    • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Data Presentation

The following tables summarize typical properties of aromatic polyamides and poly(Schiff base)s based on literature data for analogous polymers.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer BackboneTg (°C)T10% (°C, N2)Char Yield at 800°C (N2, %)
PPD-TPA (Kevlar)>350~55060-70
ODA-TPA280-310500-54055-65
ODA-IPA260-290480-52050-60

Tg: Glass Transition Temperature; T10%: Temperature for 10% weight loss. Data is representative and can vary with molecular weight and processing conditions.

Table 2: Thermal Properties of Aromatic Poly(Schiff Base)s

Diamine MonomerDialdehyde MonomerT10% (°C, N2)Char Yield at 700°C (N2, %)
p-PhenylenediamineTerephthalaldehyde450-50050-60
4,4'-OxydianilineTerephthalaldehyde480-53055-65
BenzidineTerephthalaldehyde500-55060-70

T10%: Temperature for 10% weight loss. Data is representative and can vary with synthetic conditions and polymer structure.

Visualizations

Monomer_Synthesis_Workflow start 2-Phenoxyaniline (Precursor) dinitration Dinitration (H₂SO₄, HNO₃) start->dinitration dinitro_intermediate Dinitro Intermediate dinitration->dinitro_intermediate reduction Reduction (SnCl₂/HCl or H₂/Pd-C) dinitro_intermediate->reduction diamine_monomer Diamine Monomer (e.g., 4,4'-(2-formylphenoxy)dianiline) reduction->diamine_monomer

Caption: Workflow for the proposed synthesis of a diamine monomer from a this compound precursor.

Polymerization_Workflows cluster_polyamide Polyamide Synthesis cluster_schiff_base Poly(Schiff Base) Synthesis diamine1 Diamine Monomer polycondensation1 Low-Temperature Solution Polycondensation (NMP, 0°C to RT) diamine1->polycondensation1 diacid_chloride Diacid Chloride (e.g., Terephthaloyl Chloride) diacid_chloride->polycondensation1 polyamide Aromatic Polyamide polycondensation1->polyamide diamine2 Diamine Monomer polycondensation2 Solution Polycondensation (DMF, Acetic Acid, 120°C) diamine2->polycondensation2 dialdehyde Dialdehyde (e.g., Terephthalaldehyde) dialdehyde->polycondensation2 polyschiffbase Aromatic Poly(Schiff Base) polycondensation2->polyschiffbase

Caption: Experimental workflows for the synthesis of aromatic polyamides and poly(Schiff base)s.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Phenoxybenzaldehyde. The primary focus is on the Ullmann condensation, a common method for synthesizing diaryl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with a phenol in the presence of a base.[1][2] Modern protocols often include a ligand to improve reaction efficiency and allow for milder conditions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the Ullmann synthesis of this compound can stem from several factors, including inactive catalysts, suboptimal reaction temperatures, an inappropriate choice of base or solvent, or the presence of impurities. A systematic approach to troubleshooting these parameters is crucial for improving the yield.

Q3: What are the common side products in this synthesis?

A3: Common side reactions include the homocoupling of the aryl halide to form a biphenyl species and the debromination or dechlorination of the starting benzaldehyde. The presence of water or other protic impurities can contribute to these side reactions.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. Another effective technique for purifying aldehydes is the formation of a bisulfite addition product. The crude aldehyde is reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered and then treated with an acid or base to regenerate the pure aldehyde.[3]

Q5: What is the role of a ligand in the Ullmann reaction?

A5: Ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, play a crucial role in modern Ullmann reactions. They stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing the reaction to proceed at lower temperatures and with higher efficiency.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The copper source (e.g., CuI, Cu₂O) may be oxidized or of poor quality. The active species is typically Cu(I).- Use a fresh, high-purity copper(I) salt.- Consider in-situ activation of the copper catalyst.
Suboptimal Temperature: Traditional Ullmann reactions require high temperatures (>200 °C), while modern ligand-assisted protocols run at lower temperatures (e.g., 90-120 °C).[1][4]- If using a ligand, start with a temperature around 90 °C and optimize.- For traditional methods, ensure the temperature is sufficiently high.
Inappropriate Base: The base may not be strong enough to deprotonate the phenol, or it may be sterically hindered.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice: The solvent may not effectively dissolve the reactants or the catalyst.- High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are common for traditional Ullmann reactions.[1] For ligand-assisted reactions, toluene or dioxane may be suitable.
Significant Side Product Formation Homocoupling of Aryl Halide: This is a common side reaction.- Use a slight excess of the phenol component.- Optimize the catalyst loading; too much catalyst can sometimes promote homocoupling.
Debromination/Dechlorination: Protic impurities like water can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.- Increase the catalyst loading or add a fresh portion of the catalyst.- Ensure the reaction is free of impurities that could poison the catalyst.
Insufficient Base: The base may be consumed during the reaction.- Use a sufficient excess of the base (typically 2-3 equivalents).

Data Presentation: Impact of Reaction Parameters on Yield

Parameter Variation General Impact on Yield Rationale
Catalyst CuI, Cu₂O, Cu powderCu(I) salts are generally more effective as they are the active catalytic species.Cu(0) and Cu(II) require in-situ reduction or oxidation to the active Cu(I) state.
Ligand None, N,N-dimethylglycine, 1,10-phenanthrolineThe presence of a suitable ligand generally increases the yield significantly.Ligands stabilize the catalyst, improve solubility, and facilitate the catalytic cycle, allowing for milder reaction conditions.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases often lead to higher yields.Efficient deprotonation of the phenol is crucial for the reaction to proceed.
Temperature 90 °C, 120 °C, 150 °C+Yield increases with temperature up to an optimal point, after which decomposition may occur.Higher temperatures provide the necessary activation energy, but excessive heat can lead to side reactions and degradation of reactants and products.
Solvent Toluene, Dioxane, DMF, NMPHigher boiling, polar aprotic solvents are generally preferred.These solvents effectively dissolve the reactants and catalyst, facilitating the reaction.

Experimental Protocols

Modified Ullmann Synthesis of this compound with N,N-Dimethylglycine Ligand

This protocol is based on the ligand-promoted Ullmann ether synthesis which allows for milder reaction conditions.[4]

Materials:

  • 2-Bromobenzaldehyde

  • Phenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: 2-Bromobenzaldehyde, Phenol, CuI, N,N-Dimethylglycine, Cs2CO3 prep2 Establish Inert Atmosphere (Nitrogen or Argon) prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react1 Heat to 90°C with Stirring prep3->react1 react2 Monitor by TLC/GC react1->react2 workup1 Cool and Dilute with Ethyl Acetate react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6 end end workup6->end This compound

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Impurity Problems start Low Yield Observed cat_check Is the Copper Catalyst Active? start->cat_check cat_sol Use fresh Cu(I) salt Consider catalyst activation cat_check->cat_sol No temp_check Is the Temperature Optimal? cat_check->temp_check Yes temp_sol Adjust temperature based on protocol (e.g., 90°C for ligand-assisted) temp_check->temp_sol No base_check Is the Base Appropriate? temp_check->base_check Yes base_sol Screen stronger, non-nucleophilic bases (e.g., Cs2CO3) base_check->base_sol No solvent_check Is the Solvent Suitable? base_check->solvent_check Yes solvent_sol Use anhydrous, high-boiling polar aprotic solvent solvent_check->solvent_sol No imp_check Are there Protic Impurities? solvent_check->imp_check Yes imp_sol Use anhydrous reagents and solvents Run under inert atmosphere imp_check->imp_sol Yes end end imp_check->end Re-run with optimized conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 2-Phenoxybenzaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-phenoxybenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials from its synthesis, such as m-phenoxytoluene, and potential byproducts like dihalo-derivatives if synthesized via halogenation of m-phenoxytoluene. Furthermore, due to the susceptibility of aldehydes to oxidation, 2-phenoxybenzoic acid is a common impurity that can form upon exposure to air. Residual solvents from the reaction and workup are also often present.

Q2: Which chromatographic technique is most suitable for purifying crude this compound?

A2: Normal-phase column chromatography is the most effective and widely used technique for the purification of this compound on a laboratory scale.[1] Silica gel is the recommended stationary phase, and a mobile phase consisting of a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate typically provides good separation.

Q3: How can I quickly assess the purity of my crude this compound and the collected fractions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly assessing the purity of your crude material and for monitoring the progress of your column chromatography.[2] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of this compound from its impurities. A single spot for a collected fraction generally indicates a high degree of purity.

Q4: What is the ideal Retention Factor (Rf) for this compound on a TLC plate before running a column?

A4: For optimal separation during column chromatography, it is recommended to find a solvent system that gives your target compound, this compound, an Rf value of approximately 0.25 to 0.35 on a TLC plate.[3] An Rf in this range ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Q5: Can this compound degrade during column chromatography?

A5: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[3] If you observe streaking on your TLC plate or suspect product degradation on the column, it is advisable to use neutralized silica gel. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the mobile phase.

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column or elutes very slowly. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Monitor the elution of the product using TLC.
Product elutes too quickly, co-eluting with impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the non-polar component (e.g., hexane). Perform a preliminary TLC analysis to determine the optimal solvent ratio.[3]
Poor separation between this compound and an impurity. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems during the preliminary TLC analysis. Consider using a different solvent combination, such as dichloromethane/hexane or toluene/ethyl acetate, to alter the selectivity of the separation.
Streaking of the product spot on the TLC plate or tailing peaks from the column. 1. The compound is degrading on the acidic silica gel. 2. The sample was overloaded on the column.1. Neutralize the silica gel by adding 0.1-1% triethylamine to the eluent. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
The purified product is contaminated with a more polar impurity (e.g., 2-phenoxybenzoic acid). The polarity of the mobile phase was increased too quickly, causing the polar impurity to elute with the product.If a gradient elution is used, increase the polarity more gradually. It is also recommended to perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the initial workup to remove acidic impurities like carboxylic acids.[3]
Cracks or channels appear in the silica gel bed. 1. The column was allowed to run dry. 2. Improper packing of the column.1. Always ensure the solvent level remains above the top of the silica gel. 2. Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is generally recommended to avoid air bubbles and channels.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of crude this compound.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop a series of TLC plates using different ratios of hexane and ethyl acetate as the mobile phase (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualize the developed plates under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the this compound spot and good separation from other spots.[3]

2. Column Preparation:

  • Select an appropriately sized glass chromatography column based on the amount of crude material to be purified.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (hexane).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase, and again drain the solvent to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or flasks).

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • Monitor the separation by periodically collecting a small drop from the column outlet, spotting it on a TLC plate, and visualizing it under a UV lamp.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.

Data Presentation

Table 1: Recommended Materials and Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Hexane/Ethyl Acetate mixture (ratio determined by preliminary TLC)
TLC Rf Target 0.25 - 0.35
Silica to Crude Ratio 30:1 to 100:1 by weight
Visualization UV light (254 nm)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. Preliminary TLC Analysis (Optimize Hexane:EtOAc ratio for Rf ≈ 0.3) pack 2. Pack Column (Silica gel slurry in hexane) tlc->pack Determines mobile phase load 3. Load Crude Sample (Dissolved in minimal solvent) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor Analyze each fraction combine 7. Combine Pure Fractions monitor->combine Identify pure fractions evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap product Purified this compound evap->product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation typically involves the copper-catalyzed reaction of a 2-halobenzaldehyde (commonly 2-chlorobenzaldehyde) with phenol. The Williamson ether synthesis, on the other hand, generally proceeds via the reaction of salicylaldehyde with a halobenzene (like bromobenzene) in the presence of a base.

Q2: I am experiencing low yields in my synthesis of this compound. What are the likely causes?

A2: Low yields can arise from several factors depending on the synthetic route. For Ullmann-type reactions, potential causes include an inactive copper catalyst, an inappropriate choice of base, or suboptimal reaction temperatures. In Williamson ether synthesis, incomplete deprotonation of the starting phenol, side reactions like elimination, or unsuitable solvent choice can lead to diminished yields. For both methods, the purity of starting materials and the exclusion of moisture and oxygen are critical.[1]

Q3: What are the major side products I should be aware of?

A3: In the Ullmann condensation, a significant side product can be the formation of diphenyl ether through the self-coupling of phenol. Additionally, unreacted starting materials, such as 2-chlorobenzaldehyde and phenol, may be present in the crude product. In the Williamson ether synthesis, a potential side reaction is the elimination of the halide from the halobenzene, which is more prevalent with sterically hindered reactants. C-alkylation of the phenoxide on the aromatic ring is another possible, though less common, side reaction.[2]

Q4: How can I effectively purify the crude this compound?

A4: Purification of this compound typically involves a multi-step approach. An initial workup with an aqueous solution can help remove inorganic salts and water-soluble impurities. Unreacted starting materials and side products can often be removed by column chromatography on silica gel. For aldehydes, forming a bisulfite adduct is a highly effective purification technique. The crude aldehyde is reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The pure aldehyde can then be regenerated by treating the adduct with an acid or base.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. To assess the purity of the final product and identify any impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and characterizing any isolated impurities.

Troubleshooting Guides

Low Product Yield
Potential CauseRecommended Solutions
Inactive Catalyst (Ullmann Synthesis) Use a fresh, high-purity copper catalyst (e.g., CuI). Consider activating copper powder with iodine or a dilute acid wash before use.
Inappropriate Base For Ullmann synthesis, use a strong, non-nucleophilic base like potassium carbonate or cesium carbonate. For Williamson synthesis, ensure the base is strong enough to fully deprotonate the phenol; sodium hydride or potassium carbonate are common choices.
Suboptimal Reaction Temperature Ullmann reactions often require high temperatures (150-200 °C). For Williamson synthesis, the temperature should be sufficient to promote the reaction but not so high as to favor elimination side reactions. Optimization of the reaction temperature is crucial.[1]
Poor Solvent Choice In Ullmann synthesis, high-boiling polar aprotic solvents like DMF or DMSO are often effective. For Williamson synthesis, polar aprotic solvents such as DMF or acetonitrile are commonly used to facilitate the S_N2 reaction.
Incomplete Reaction Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or incrementally increasing the temperature.
Formation of Significant Side Products
Side ProductMitigation Strategy
Diphenyl Ether (Ullmann Synthesis) Use a slight excess of the 2-halobenzaldehyde relative to the phenol to favor the cross-coupling reaction over the self-coupling of phenol. Optimizing the catalyst and ligand system can also improve selectivity.
Elimination Products (Williamson Synthesis) This is more likely with secondary or tertiary halides, but with aryl halides, it is less of a concern. However, using the least sterically hindered reactants and avoiding excessively high temperatures can minimize this.
Unreacted Starting Materials Ensure appropriate stoichiometry and reaction times. Purification methods such as column chromatography or bisulfite adduct formation can remove unreacted aldehydes. Unreacted phenol can often be removed by an aqueous base wash during workup.

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-160 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Bromobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add salicylaldehyde (1.0 eq) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add bromobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with an aqueous sodium hydroxide solution to remove any unreacted salicylaldehyde, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathways cluster_ullmann Ullmann Condensation cluster_williamson Williamson Ether Synthesis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product_U This compound 2-Chlorobenzaldehyde->Product_U CuI, K2CO3, DMF Phenol_U Phenol Phenol_U->Product_U Side_Product_U Diphenyl Ether Phenol_U->Side_Product_U Self-coupling Salicylaldehyde Salicylaldehyde Product_W This compound Salicylaldehyde->Product_W K2CO3, DMF Bromobenzene Bromobenzene Bromobenzene->Product_W Side_Product_W Elimination/Other Bromobenzene->Side_Product_W

Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis Identify_Issue Identify Main Issue Analysis->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Major Side Products Identify_Issue->Side_Products Significant Impurities Purification_Problem Purification Difficulty Identify_Issue->Purification_Problem Co-eluting spots Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Modify_Stoichiometry Adjust Stoichiometry or Add Ligand Side_Products->Modify_Stoichiometry Improve_Purification Refine Purification Method (e.g., Bisulfite Adduct) Purification_Problem->Improve_Purification Success Pure Product, Good Yield Optimize_Conditions->Success Modify_Stoichiometry->Success Improve_Purification->Success

A workflow for troubleshooting synthesis issues.

References

Technical Support Center: Storage and Handling of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxybenzaldehyde. Our goal is to help you prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] Like many aldehydes, its aldehyde group (-CHO) is susceptible to oxidation, especially during prolonged storage.[3] This degradation can lead to the formation of impurities, primarily the corresponding carboxylic acid (2-phenoxybenzoic acid), which can affect reaction yields, product purity, and the overall success of your synthesis.

Q2: What are the primary factors that contribute to the oxidation of this compound?

The primary factors that accelerate the oxidation of this compound are:

  • Exposure to Oxygen: Atmospheric oxygen is the main oxidizing agent.

  • Exposure to Light: Light, particularly UV light, can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: What are the recommended general storage conditions for this compound?

To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[4] It is advisable to use an airtight container made of an inert material, such as amber glass, to protect it from light and air. For long-term storage, refrigeration (e.g., at 4°C) is recommended.[4]

Q4: What is an inert atmosphere, and why is it recommended for storing this compound?

An inert atmosphere is an environment that is free of reactive gases like oxygen. Storing sensitive compounds like this compound under an inert gas, such as nitrogen or argon, displaces oxygen and significantly reduces the risk of oxidation.[4] This is a highly effective method for preserving the purity of the compound over extended periods.

Q5: Can antioxidants be used to prevent the oxidation of this compound?

Yes, adding a small amount of a suitable antioxidant can effectively inhibit the oxidation of this compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used for this purpose. These compounds act as free radical scavengers, interrupting the chain reaction of oxidation.[5][6][7]

Troubleshooting Guides

Issue 1: I suspect my this compound has degraded. How can I confirm this?

Symptoms:

  • Visible changes in appearance (e.g., color change from colorless/pale yellow to a more intense yellow or brown).

  • Presence of crystalline precipitate (which could be 2-phenoxybenzoic acid).

  • Inconsistent or poor results in subsequent chemical reactions.

Troubleshooting Steps:

  • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate this compound from its primary oxidation product, 2-phenoxybenzoic acid, and other potential impurities. The mass spectrometer will provide definitive identification of the compounds.[8][9][10]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another excellent method for quantifying the purity of your this compound and detecting the presence of degradation products.[11][12][13]

  • Physical Observation: While not definitive, a visual inspection can provide initial clues. Compare the appearance of your sample to a fresh, unopened sample if available.

Issue 2: My this compound is showing signs of degradation despite being stored in a sealed container in the dark.

Possible Causes:

  • The container may not be completely airtight, allowing for slow oxygen ingress.

  • The headspace in the container contains oxygen.

  • The storage temperature may be too high.

  • The initial purity of the compound was low.

Preventative Measures:

  • Inert Atmosphere Blanketing: Before sealing the container for long-term storage, flush the headspace with an inert gas like nitrogen or argon. This will displace any oxygen present.

  • Use of Antioxidants: If not already present, consider adding a small amount of an antioxidant like BHT (typically 50-200 ppm) to the this compound.

  • Optimal Storage Temperature: Ensure the storage temperature is consistently low, preferably at 4°C.

  • Aliquotting: For frequently used batches, consider aliquoting the this compound into smaller, single-use containers. This minimizes the exposure of the entire stock to air each time the main container is opened.

Data Presentation: Efficacy of Protective Measures

The following table summarizes the expected purity of this compound after 12 months of storage under various conditions, based on typical degradation rates for aromatic aldehydes.

Storage ConditionProtective MeasureExpected Purity (%)
Ambient Temperature (~25°C), Exposed to Air & LightNone< 85%
Ambient Temperature (~25°C), Airtight Amber ContainerLight & Air Exclusion~90-95%
Refrigerated (4°C), Airtight Amber ContainerLow Temperature, Light & Air Exclusion~97-98%
Refrigerated (4°C), Airtight Amber ContainerInert Atmosphere (Nitrogen)> 99%
Refrigerated (4°C), Airtight Amber ContainerBHT (100 ppm)> 99%
Refrigerated (4°C), Airtight Amber ContainerInert Atmosphere + BHT (100 ppm)> 99.5%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol describes an accelerated stability study to evaluate the effectiveness of different storage conditions and antioxidants in preventing the oxidation of this compound.[14][15][16][17]

Materials:

  • This compound (high purity, >99%)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with airtight caps

  • Nitrogen or Argon gas supply

  • Stability chambers or ovens set to 40°C and 50°C

  • Refrigerator (4°C)

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare five sets of samples of this compound in amber glass vials:

      • Control: this compound with no protective measures.

      • Inert Atmosphere: Flush the vial with nitrogen gas for 1 minute before sealing.

      • Antioxidant: Add BHT to a final concentration of 100 ppm.

      • Inert Atmosphere + Antioxidant: Add BHT (100 ppm) and flush with nitrogen.

      • Ambient Control: Stored at room temperature (~25°C) in an amber vial.

  • Storage Conditions:

    • Place one set of each of the first four sample types into stability chambers at 40°C and 50°C.

    • Place one set of all five sample types in a refrigerator at 4°C.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 1, 2, 4, and 8 weeks.

  • Analytical Method:

    • At each time point, analyze the purity of each sample using a validated HPLC or GC-MS method to quantify the percentage of this compound remaining and the formation of 2-phenoxybenzoic acid.

Expected Outcome: The results will demonstrate the rate of degradation under different conditions and the effectiveness of an inert atmosphere and BHT in preserving the stability of this compound.

Protocol 2: Quantification of this compound and its Oxidation Product by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile and water (e.g., 60:40 v/v), isocratic elution.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • 254 nm

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and 2-phenoxybenzoic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample from the stability study in the mobile phase to a suitable concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak areas for this compound and 2-phenoxybenzoic acid in the sample chromatograms. Calculate the percentage of each component based on the calibration curves generated from the standard solutions.

Visualizations

Storage_Troubleshooting_Workflow start Suspected Degradation of This compound analytical_confirmation Perform Analytical Confirmation (GC-MS or HPLC) start->analytical_confirmation degradation_confirmed Degradation Confirmed? analytical_confirmation->degradation_confirmed implement_prevention Implement Preventative Measures degradation_confirmed->implement_prevention Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage Protocol: - Airtight container? - Inert atmosphere? - Correct temperature? - Use of antioxidant? implement_prevention->review_storage aliquot Aliquot into smaller, single-use containers implement_prevention->aliquot discard Consider discarding the degraded batch implement_prevention->discard Oxidation_Prevention_Strategy cluster_storage Storage Environment cluster_atmosphere Atmospheric Control Low_Temperature Low Temperature (e.g., 4°C) Stable_Product Stable This compound Low_Temperature->Stable_Product Light_Protection Protection from Light (Amber Container) Light_Protection->Stable_Product Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Stable_Product Antioxidant Antioxidant Addition (e.g., BHT) Antioxidant->Stable_Product 2_Phenoxybenzaldehyde This compound 2_Phenoxybenzaldehyde->Low_Temperature 2_Phenoxybenzaldehyde->Light_Protection 2_Phenoxybenzaldehyde->Inert_Atmosphere 2_Phenoxybenzaldehyde->Antioxidant

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenoxide (derived from phenol) with an aryl halide, typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde.[1][2] Modern variations of the Ullmann reaction often employ ligands to improve reaction rates and yields, allowing for milder reaction conditions.[3][4]

Q2: What are the primary challenges when scaling up the Ullmann synthesis of this compound?

Scaling up the synthesis of this compound presents several key challenges:

  • Maintaining Yield and Purity: Achieving consistent high yields and purity can be difficult on a larger scale.

  • Reaction Control: Effective management of reaction temperature, mixing, and reagent addition rates is crucial to prevent the formation of byproducts.

  • Catalyst Activity and Removal: The copper catalyst can be sensitive and may deactivate.[5] Its efficient removal from the final product is also a critical consideration at scale.

  • Work-up and Purification: Handling large volumes of solvents and isolating the pure product can be complex and time-consuming.

Q3: Are there greener alternatives to the traditional Ullmann condensation?

Yes, Phase-Transfer Catalysis (PTC) offers a more environmentally friendly approach. PTC can enhance reaction rates, allow for the use of less hazardous solvents, and may reduce the overall cost and environmental impact of the synthesis.[6][7][8] This technique facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution of reactants), often leading to improved efficiency.[9]

Q4: How can I effectively purify this compound at a larger scale?

A highly effective method for purifying aldehydes like this compound is through the formation of a bisulfite adduct.[10][11] The crude product is treated with a saturated aqueous solution of sodium bisulfite, which selectively reacts with the aldehyde to form a water-soluble adduct. Non-aldehydic impurities can then be removed by extraction with an organic solvent. The pure aldehyde can be regenerated from the aqueous layer by treatment with an acid or base.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.[5]- Use freshly prepared or high-purity copper catalyst. - Consider in-situ generation of the active Cu(I) species. - Add a suitable ligand (e.g., an amino acid or diamine) to stabilize the catalyst and enhance its activity.[3][4]
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.[12]- Systematically optimize the reaction temperature. Ullmann reactions often require elevated temperatures, but excessive heat can lead to side reactions. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Screen different polar aprotic solvents like DMF, DMSO, or NMP.[1]
Inefficient Base: The base may not be strong enough to deprotonate the phenol effectively, or it may be sterically hindered.- Use a strong, non-nucleophilic base such as potassium carbonate, cesium carbonate, or potassium phosphate. - Ensure the base is finely powdered and well-dispersed in the reaction mixture for solid-liquid reactions.
Significant Byproduct Formation Homocoupling: Symmetrical biaryls (biphenyl from the aryl halide) or diphenyl ether (from phenol) can form.[13]- Optimize the stoichiometry of the reactants. - The choice of ligand can influence the selectivity towards the desired cross-coupling product.[13]
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (e.g., benzaldehyde from 2-chlorobenzaldehyde).[13]- Ensure strictly anhydrous conditions by drying all reagents and solvents. - Use a polar aprotic solvent instead of protic solvents like alcohols.[13]
Side Reactions of Benzaldehyde: The aldehyde group can undergo self-condensation or oxidation, especially at high temperatures.[12]- Maintain careful control over the reaction temperature. - Consider protecting the aldehyde group as an acetal before the coupling reaction, followed by deprotection.[14]
Difficulty in Product Isolation and Purification Emulsion Formation during Work-up: The presence of copper salts and other materials can lead to stable emulsions.- Add a brine solution to help break the emulsion. - Filter the crude reaction mixture to remove insoluble copper salts before extraction.
Inefficient Purification: Co-elution of impurities during column chromatography or difficulty in crystallization.- Utilize bisulfite adduct formation for selective purification of the aldehyde.[10] - For column chromatography, perform a thorough screening of solvent systems using TLC to achieve better separation.

Experimental Protocols

Method 1: Modified Ullmann Condensation (Lab Scale)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric Acid (1M)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove unreacted phenol, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data for Scaling Up (Illustrative)

The following table provides an illustrative comparison of reaction parameters for scaling up the synthesis. Actual values will need to be optimized for specific equipment and conditions.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
2-Chlorobenzaldehyde10 g (1.0 eq)1 kg (1.0 eq)
Phenol10 g (1.5 eq)1 kg (1.5 eq)
K₂CO₃19.6 g (2.0 eq)1.96 kg (2.0 eq)
CuI1.35 g (0.1 eq)135 g (0.1 eq)
L-Proline1.6 g (0.2 eq)160 g (0.2 eq)
DMF (Solvent)100 mL10 L
Reaction Time12-24 hours18-36 hours
Typical Yield75-85%70-80%

Visualizations

Ullmann Condensation Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product This compound 2-Chlorobenzaldehyde->Product Phenol Phenol Phenol->Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product Catalyst (CuI) Catalyst (CuI) Catalyst (CuI)->Product Ligand (L-Proline) Ligand (L-Proline) Ligand (L-Proline)->Product Solvent (DMF) Solvent (DMF) Solvent (DMF)->Product Heat Heat Heat->Product

Caption: Ullmann condensation for this compound synthesis.

Experimental Workflow for Synthesis and Purification

G Start Start Reaction Ullmann Condensation Start->Reaction Add Reactants, Catalyst, Solvent Workup Filtration & Extraction Reaction->Workup Cool & Dilute Purification Column Chromatography / Bisulfite Adduct Formation Workup->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Isolate

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

G LowYield Low Yield? CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst Yes OptimizeConditions Optimize Temp. & Time CheckCatalyst->OptimizeConditions Catalyst OK Success Yield Improved CheckCatalyst->Success Replaced/Activated CheckBase Verify Base Strength & Purity OptimizeConditions->CheckBase No Improvement OptimizeConditions->Success Optimized CheckReagents Ensure Anhydrous Conditions CheckBase->CheckReagents Base OK CheckBase->Success Replaced/Dried CheckReagents->Success Issue Found & Resolved

Caption: Troubleshooting flowchart for low reaction yield.

References

Identification and removal of impurities from 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxybenzaldehyde. The following sections detail methods for identifying and removing impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route or degradation. Common impurities can be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis, these may include 2-hydroxybenzaldehyde and reactants used for the etherification of the hydroxyl group.

  • By-products: Side-reactions can lead to the formation of various by-products. For instance, in a Williamson ether synthesis, self-condensation of a benzyl halide could result in dibenzyl ether.[1]

  • Over-oxidation Product: The aldehyde group is susceptible to oxidation, which forms 2-phenoxybenzoic acid. This is a common degradation product, especially upon prolonged storage or exposure to air.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., Dimethylformamide (DMF), toluene, diethyl ether) may remain in the final product.[2]

Q2: My this compound is a colorless oil, but it has started to discolor and solidify upon storage. What is happening?

A2: The discoloration and solidification are likely due to the oxidation of the aldehyde group to a carboxylic acid, forming 2-phenoxybenzoic acid.[3] This is a common issue with benzaldehyde derivatives when exposed to air and light. To prevent this, store the purified compound under an inert atmosphere (like nitrogen or argon) at a low temperature and protected from light.[3]

Q3: How can I identify an unknown impurity in my this compound sample?

A3: A combination of analytical techniques is recommended for identifying unknown impurities:[4]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate the impurity from the main compound.[1]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides the molecular weight and fragmentation pattern of the impurity, which is crucial for its identification.[1]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy ('H, 'C) can provide detailed structural information for definitive identification.[4]

Q4: Is distillation a suitable method for purifying this compound?

A4: While distillation is effective for many simple benzaldehydes, it may not be ideal for this compound due to its higher molecular weight and likely high boiling point.[3] At the high temperatures required for distillation, there is a significant risk of thermal degradation. Column chromatography and recrystallization are generally the preferred methods for purification.[3]

Troubleshooting Guides

Problem Possible Cause Solution
Low yield after column chromatography The compound may be degrading on the acidic silica gel.[3]1. Deactivate Silica Gel: Neutralize acidic sites by washing the silica gel with a solvent mixture containing 1-3% triethylamine before use.[3]2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]
Broad or tailing peaks in HPLC/GC analysis Presence of polar impurities, such as the corresponding 2-phenoxybenzoic acid.[3]1. Acid/Base Wash: An initial wash of the crude product with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.[3]2. Recrystallization: This can be effective for removing small amounts of impurities with different solubility profiles.[3]
Incomplete reaction during synthesis Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If starting material is still present, consider extending the reaction time or increasing the temperature.[4]
Crystals do not form during recrystallization The solution may be too dilute, or supersaturation has not been achieved.1. Concentrate the Solution: Boil off some of the solvent to increase the concentration.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.3. Seed the Solution: If available, add a small seed crystal of pure this compound.[5]

Data Presentation

Table 1: Exemplary Purity of this compound After Various Purification Techniques

Purification Method Initial Purity (by HPLC Area %) Final Purity (by HPLC Area %) Primary Impurities Removed
Aqueous Wash (Saturated NaHCO₃)95.2%97.5%2-Phenoxybenzoic acid
Column Chromatography (Silica Gel)95.2%>99.0%Starting materials, by-products
Recrystallization98.0%>99.5%Minor structural analogs

Table 2: Exemplary HPLC Method Parameters and Retention Times for Impurity Profiling

Compound Hypothetical Retention Time (min) Notes
2-Hydroxybenzaldehyde3.5Starting Material (more polar)
This compound 12.8 Product
2-Phenoxybenzoic acid9.2Oxidation Product (acidic)

Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Aqueous Wash
  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer. Repeat the wash if significant acidic impurities are present.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.[2]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running Thin-Layer Chromatography (TLC) on the crude material. Test various ratios of hexanes and ethyl acetate. An ideal system will provide good separation and result in an Rf value of ~0.25 for the product.[3]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[3]

Protocol 3: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Visualizations

G cluster_start Start cluster_analysis Analysis & Identification cluster_purification Purification cluster_end End Product Crude Crude this compound Analysis Purity Analysis (HPLC/GC) Crude->Analysis ID Impurity Identification (LC-MS/GC-MS) Analysis->ID Unknown peak? Wash Aqueous Wash (for acidic impurities) Analysis->Wash Acidic impurities? Chroma Column Chromatography Analysis->Chroma Multiple impurities? Wash->Chroma Pure Pure this compound (>99%) Wash->Pure Recrystal Recrystallization Chroma->Recrystal High purity needed? Chroma->Pure Recrystal->Pure

Caption: Experimental workflow for impurity identification and removal.

G cluster_synthesis Synthesis Process cluster_degradation Storage & Handling cluster_impurities Resulting Impurities Start Starting Materials (e.g., 2-hydroxybenzaldehyde) Unreacted Unreacted Starting Materials Start->Unreacted Side Side Reactions Byproducts By-products Side->Byproducts Solvents Reaction & Workup Solvents Residual Residual Solvents Solvents->Residual Oxidation Exposure to Air/Light Acid 2-Phenoxybenzoic Acid Oxidation->Acid

Caption: Logical relationships between impurity sources and types.

References

Enhancing the stability of 2-Phenoxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

Encountering issues with the stability of this compound can be a common challenge. The following guide addresses specific problems you might face during your research.

Problem Potential Cause Recommended Solution
Yellowing of Solution Oxidation of the aldehyde group to a carboxylic acid (2-Phenoxybenzoic acid). This is accelerated by exposure to air and light.Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use amber vials or protect from light. Prepare solutions fresh whenever possible.
Precipitate Formation Polymerization of the aldehyde. Can be catalyzed by acidic or basic impurities.Ensure solvents are of high purity and neutral pH. Consider adding a stabilizer like a hindered phenol antioxidant (e.g., BHT) at a low concentration (0.01-0.1%).
Inconsistent Reaction Yields Degradation of this compound in the reaction mixture. The aldehyde may be sensitive to certain reaction conditions (e.g., strong acids/bases, high temperatures).Perform a stability check of this compound under your reaction conditions without the other starting materials. If degradation is observed, consider adjusting the pH, lowering the temperature, or using a milder catalyst.
Broad or Tailing Peaks in HPLC Analysis Interaction of the aldehyde with the stationary phase or degradation during analysis.Use a high-quality, end-capped C18 column.[2] Ensure the mobile phase is well-degassed. A mobile phase consisting of acetonitrile and water is a good starting point.[2]
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products such as 2-Phenoxybenzoic acid or other oxidized species.Use a stability-indicating HPLC method to identify and quantify degradation products.[3] Compare the chromatogram of a fresh solution with an aged or stressed sample to identify new peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, an aromatic aldehyde, is autoxidation. This process is a free-radical chain reaction initiated by the presence of oxygen and can be accelerated by light. The aldehyde group is oxidized to a peroxy acid, which is then converted to the corresponding carboxylic acid, 2-Phenoxybenzoic acid.

This compound This compound Peroxy Acid Intermediate Peroxy Acid Intermediate This compound->Peroxy Acid Intermediate O2, light 2-Phenoxybenzoic Acid 2-Phenoxybenzoic Acid Peroxy Acid Intermediate->2-Phenoxybenzoic Acid Oxidation

Degradation Pathway of this compound.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] Using amber glass vials is also recommended to protect the solution from light, which can accelerate oxidation.

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, adding a small amount of an antioxidant can significantly improve stability. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or radical scavengers are effective at inhibiting the autoxidation process. It is crucial to test the compatibility of the antioxidant with your specific application to ensure it does not interfere with downstream reactions.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products.[3] This involves analyzing the solution at various time points and comparing the peak areas of the parent compound and any new peaks that may appear.

Experimental Protocols

Protocol: Comparative Stability Analysis of this compound in Various Solvents

This protocol outlines a method to assess the stability of this compound in different organic solvents over time.

1. Materials:

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) (HPLC grade)

  • Dimethyl Sulfoxide (DMSO) (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Deionized water

  • Amber glass vials with screw caps

  • HPLC system with a UV detector

2. Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare the following solutions in separate amber vials:

    • Solution A: this compound (100 µg/mL) in Acetonitrile.

    • Solution B: this compound (100 µg/mL) in Methanol.

    • Solution C: this compound (100 µg/mL) in Dichloromethane.

    • Solution D: this compound (100 µg/mL) in Dimethyl Sulfoxide.

    • Solution E: this compound (100 µg/mL) in Acetonitrile with BHT (0.05% w/v).

3. Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare Solutions A-E Incubate Store vials at Room Temperature (protected from light) Prep->Incubate Analyze_T0 Analyze at T=0 Incubate->Analyze_T0 Analyze_T24 Analyze at T=24h Incubate->Analyze_T24 Analyze_T72 Analyze at T=72h Incubate->Analyze_T72 Analyze_T168 Analyze at T=1 week Incubate->Analyze_T168 Evaluate Quantify % remaining and degradation products Analyze_T0->Evaluate Analyze_T24->Evaluate Analyze_T72->Evaluate Analyze_T168->Evaluate

Workflow for Stability Assessment.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Data Analysis:

  • At each time point (0, 24h, 72h, and 1 week), inject each solution in triplicate.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

  • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Data Presentation

The following table summarizes hypothetical results from the comparative stability study described above.

Solution Solvent Stabilizer % Remaining (24h) % Remaining (72h) % Remaining (1 week) Observations
AAcetonitrileNone98.2%95.5%90.1%Minor degradation peak observed.
BMethanolNone97.5%94.2%88.7%Slightly faster degradation than acetonitrile.
CDichloromethaneNone96.8%92.1%85.3%Noticeable degradation peak.
DDimethyl SulfoxideNone94.3%88.6%79.4%Significant degradation and yellowing.
EAcetonitrileBHT (0.05%)99.8%99.5%99.1%No significant degradation observed.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a molecule is paramount in chemical research and drug development. This guide provides a comparative overview of analytical techniques for the characterization of 2-phenoxybenzaldehyde, a key intermediate in organic synthesis. While single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement in the solid state, its application can be limited by the availability of suitable crystals. This guide compares the definitive data from X-ray crystallography of closely related phenoxybenzaldehyde derivatives with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—which provide crucial structural information for this compound itself.

Comparative Analysis of Characterization Techniques

A comprehensive understanding of a molecule's structure is achieved by integrating data from various analytical methods. Each technique offers unique insights into the chemical environment, connectivity, and composition of this compound.

TechniqueInformation ProvidedAdvantagesLimitations for this compound
X-ray Crystallography Precise 3D molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.Unambiguous determination of absolute and relative stereochemistry; provides definitive structural proof.Requires a suitable single crystal, which can be challenging to grow; data for this compound itself is not readily available in public databases.
¹H NMR Spectroscopy Information about the chemical environment, connectivity, and number of different types of protons.Provides detailed information on the electronic environment of hydrogen atoms and their neighboring atoms.Does not provide direct information about the overall 3D structure or molecular weight.
¹³C NMR Spectroscopy Information about the chemical environment and types of carbon atoms in the molecule.Complements ¹H NMR by providing a map of the carbon skeleton.Lower sensitivity than ¹H NMR; does not typically provide information on the number of equivalent carbons without further experiments.
IR Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.Quick and non-destructive method to confirm the presence of key functional groups like the aldehyde's carbonyl group.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Determination of the molecular weight and elemental composition (with high resolution), and provides information on the fragmentation pattern.High sensitivity; allows for the confirmation of the molecular formula and can provide clues about the structure through fragmentation analysis.Does not provide detailed information about the 3D arrangement of atoms or stereochemistry.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural data for a molecule by mapping electron density to determine the precise location of each atom in three-dimensional space. While a crystal structure for this compound is not publicly available, analysis of its derivatives provides critical insights into the expected solid-state conformation.

For instance, the crystal structures of 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde have been determined from laboratory X-ray powder diffraction data. These structures reveal key details about intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which are crucial for understanding the solid-state packing and properties of this class of molecules.

Complementary Spectroscopic Techniques

In the absence of a single crystal suitable for X-ray diffraction, a combination of spectroscopic methods is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of an aromatic aldehyde like this compound is expected to show a characteristic downfield singlet for the aldehyde proton (around 9-10 ppm). The aromatic protons will appear as a complex series of multiplets in the aromatic region (around 7-8 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct resonance for the carbonyl carbon of the aldehyde group at a highly downfield position (typically >190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the oxygen of the ether linkage and the carbon of the aldehyde-bearing ring being distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by:

  • A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde.

  • C-H stretching vibrations of the aromatic rings typically appearing above 3000 cm⁻¹.

  • C-O stretching vibrations of the diaryl ether linkage, usually in the 1200-1250 cm⁻¹ region.

  • C-H bending vibrations for the ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₀O₂, molecular weight: 198.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 198. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-CHO]⁺).[1] Cleavage of the ether bond is also a likely fragmentation pathway for this molecule.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data.

Single-Crystal X-ray Crystallography (General Protocol for a Small Molecule)
  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the residual solvent peak or TMS.

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizing the Characterization Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Purity Check MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Structure) Purification->NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth If suitable solid X_ray Single-Crystal X-ray Crystallography Crystal_Growth->X_ray Structure 3D Molecular Structure X_ray->Structure

Caption: Workflow for the comprehensive characterization of this compound.

References

A Comparative Analysis of the Reactivity of 2-Phenoxybenzaldehyde and 4-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-phenoxybenzaldehyde and 4-phenoxybenzaldehyde. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other advanced materials. This analysis is supported by theoretical principles and available experimental data to inform reaction design and optimization.

Executive Summary

The reactivity of the aldehyde functional group in phenoxybenzaldehyde isomers is primarily governed by a combination of electronic and steric effects imparted by the phenoxy substituent. In 4-phenoxybenzaldehyde, the para-substituent primarily exerts an electronic influence, acting as a resonance-donating group that deactivates the aldehyde towards nucleophilic attack. Conversely, in this compound, the ortho-positioned phenoxy group introduces significant steric hindrance, which is the dominant factor in its reactivity, leading to a pronounced decrease in its susceptibility to chemical transformations compared to the 4-isomer.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the carbonyl carbon in benzaldehyde derivatives is a function of its electrophilicity. Substituents on the aromatic ring can modulate this electrophilicity through two primary mechanisms:

  • Electronic Effects: These are categorized into inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density at the carbonyl carbon, reducing its electrophilicity and thus decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and increasing reactivity.

  • Steric Effects: The spatial arrangement of atoms can hinder the approach of a reagent to the reaction center. This steric hindrance is particularly pronounced for substituents in the ortho position relative to the aldehyde group.

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of benzene derivatives. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which reflects the electronic properties of the substituent.

  • ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

For the phenoxy group, the Hammett constants are:

  • σₚ = -0.320 : The negative value indicates that the para-phenoxy group is an electron-donating group, primarily through its +R (resonance) effect.[1]

  • σₘ = 0.252 : The positive value suggests that the meta-phenoxy group is electron-withdrawing, likely due to its -I (inductive) effect.[1]

A specific Hammett constant for the ortho-phenoxy group is not well-established due to the confounding influence of steric effects.

Reactivity Comparison

Based on the theoretical principles outlined above, a comparative reactivity profile can be established.

4-Phenoxybenzaldehyde: The para-phenoxy group in this isomer acts as an electron-donating group through resonance. This increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.

This compound: The phenoxy group in the ortho position presents significant steric bulk around the aldehyde functionality. This steric hindrance is the predominant factor governing its reactivity, making it considerably less reactive than 4-phenoxybenzaldehyde. While electronic effects are also at play, the physical obstruction of the reaction site is the primary determinant of its reduced reactivity.

The expected order of reactivity towards nucleophilic addition is:

Benzaldehyde > 4-Phenoxybenzaldehyde > this compound

Experimental Data and Protocols

Data Presentation
Reaction TypeReagentThis compound (Expected Reactivity)4-Phenoxybenzaldehyde (Expected Reactivity)
Reduction Sodium Borohydride (NaBH₄)Slower reaction rate due to steric hindrance.Moderate reaction rate, slightly slower than benzaldehyde due to electron-donating phenoxy group.
Oxidation Potassium Permanganate (KMnO₄)Slower reaction rate due to steric hindrance.Moderate reaction rate.
Wittig Reaction Phosphonium YlideSignificantly slower reaction rate and potentially lower yield due to steric hindrance.Slower reaction rate than benzaldehyde due to the electron-donating effect of the phenoxy group.
Experimental Protocols

1. Reduction of Phenoxybenzaldehydes with Sodium Borohydride

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:

  • Phenoxybenzaldehyde isomer (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the phenoxybenzaldehyde isomer in methanol or ethanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the corresponding benzyl alcohol.

2. Oxidation of Phenoxybenzaldehydes with Potassium Permanganate

This protocol outlines the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • Phenoxybenzaldehyde isomer (1.0 eq)

  • Acetone or a mixture of t-butanol and water

  • Potassium Permanganate (KMnO₄) (1.2 eq)

  • Sodium bisulfite (NaHSO₃) solution

  • Hydrochloric acid (HCl) (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the phenoxybenzaldehyde isomer in the chosen solvent in a flask equipped with a reflux condenser.

  • Slowly add a solution of potassium permanganate in water to the aldehyde solution.

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the corresponding benzoic acid.

3. Wittig Reaction of Phenoxybenzaldehydes

This protocol describes the conversion of the aldehyde to an alkene using a phosphonium ylide.

Materials:

  • Phenoxybenzaldehyde isomer (1.0 eq)

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt) (1.1 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Hexane or Pentane

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of the phenoxybenzaldehyde isomer in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the alkene.

Visualizing the Reactivity Logic

The following diagram illustrates the logical relationship between the substituent position and the resulting reactivity of the phenoxybenzaldehyde isomers.

G Reactivity Comparison Logic cluster_0 4-Phenoxybenzaldehyde cluster_1 This compound 4-Position Phenoxy Group at Para Position 4-Electronic Dominant Electronic Effect (+R > -I) 4-Position->4-Electronic 4-EDG Electron-Donating Group (EDG) 4-Electronic->4-EDG 4-Reactivity Decreased Electrophilicity of Carbonyl Carbon => Reduced Reactivity 4-EDG->4-Reactivity 2-Position Phenoxy Group at Ortho Position 2-Steric Dominant Steric Effect 2-Position->2-Steric 2-Hindrance Steric Hindrance 2-Steric->2-Hindrance 2-Reactivity Hindered Nucleophilic Attack => Significantly Reduced Reactivity 2-Hindrance->2-Reactivity

Caption: Factors influencing the reactivity of phenoxybenzaldehyde isomers.

Conclusion

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Phenoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is a critical quality attribute that directly impacts the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable analytical technique for determining the purity of this compound and separating it from potential process-related impurities and degradation products.

The primary alternative to HPLC for purity analysis is Gas Chromatography (GC), which is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3][4] However, HPLC is generally preferred for non-volatile or thermally labile impurities that may be present.[2]

Comparison of HPLC Methods

The following table summarizes three distinct RP-HPLC methods with varying chromatographic conditions, offering a comparative look at their potential performance for the analysis of this compound.

ParameterMethod A: Rapid ScreeningMethod B: High ResolutionMethod C: Alternative Selectivity
HPLC Column C18, 4.6 mm x 100 mm, 3.5 µmC18, 4.6 mm x 250 mm, 5 µmPhenyl-Hexyl, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Phosphoric AcidWater
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient Elution 50-90% B in 10 min40-70% B in 20 min60-85% B in 15 min
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Column Temp. 35 °C40 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 5 µL10 µL10 µL
Run Time 15 minutes30 minutes20 minutes
Potential Pros Fast analysis timeSuperior separation of impuritiesDifferent selectivity for complex samples
Potential Cons May have lower resolutionLonger run timeMethanol may lead to higher backpressure

Experimental Protocols

Below are detailed experimental protocols for the three proposed HPLC methods.

Method A: Rapid Screening

This method is designed for quick purity checks and routine analysis where high throughput is essential.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (ACS grade)

2. Instrumentation and Chromatographic Conditions:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 100 mm, 3.5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% to 90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by re-equilibration at 50% B for 3 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Method B: High Resolution

This method is optimized for the detailed separation of closely eluting impurities, making it ideal for impurity profiling and stability studies.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid (ACS grade)

2. Instrumentation and Chromatographic Conditions:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Phosphoric Acid; B: Acetonitrile.

  • Gradient: 40% to 70% B over 20 minutes, then to 90% B in 5 minutes, hold for 2 minutes, and re-equilibrate at 40% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Follow the same procedure as in Method A.

Method C: Alternative Selectivity

This method utilizes a different stationary phase and mobile phase to provide an alternative separation mechanism, which can be beneficial for resolving impurities that are not well-separated on a standard C18 column.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

2. Instrumentation and Chromatographic Conditions:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water; B: Methanol.

  • Gradient: 60% to 85% B over 15 minutes, hold at 85% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare standard and sample solutions as described in Method A, using a 60:40 mixture of Methanol and Water as the diluent.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Processing E->F G Purity Calculation & Reporting F->G

HPLC Analysis Workflow Diagram

Logical Relationship for Method Selection

The choice of an appropriate HPLC method depends on the specific analytical requirements. The diagram below presents a logical approach to selecting the most suitable method.

Method_Selection node_rect node_rect Start Analytical Goal? Decision1 High Throughput Needed? Start->Decision1 Decision2 Complex Impurity Profile? Decision1->Decision2 No MethodA Use Method A: Rapid Screening Decision1->MethodA Yes Decision3 Co-eluting Peaks with C18? Decision2->Decision3 No MethodB Use Method B: High Resolution Decision2->MethodB Yes Decision3->MethodB No MethodC Use Method C: Alternative Selectivity Decision3->MethodC Yes

Decision Tree for HPLC Method Selection

References

A Comparative Guide to the Electronic Properties of 2-Phenoxybenzaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Phenoxybenzaldehyde, leveraging Density Functional Theory (DFT) studies. Due to the limited direct experimental and computational data exclusively for this compound in available literature, this guide establishes a comparative framework using its isomers and other substituted benzaldehyde derivatives. By examining related molecules, we can infer and understand the electronic characteristics that govern the reactivity and potential applications of this compound in fields such as medicinal chemistry and materials science.

The electronic properties of aromatic aldehydes are significantly influenced by the nature and position of substituents on the benzene ring. These substitutions can alter the electron density distribution, affecting the molecule's reactivity, polarity, and spectroscopic behavior. This guide synthesizes computational data on frontier molecular orbitals (HOMO and LUMO), energy gaps, and other quantum chemical parameters to offer a comprehensive overview.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogs are investigated using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (ΔE), are crucial for understanding chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[1][2][3]

Table 1: Comparison of Frontier Orbital Energies of Benzaldehyde Derivatives

Isomer/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Computational Method
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde-6.514-2.6963.818B3LYP/6-311++G(d,p)[1]
o-methylbenzaldehyde-6.35-1.854.50B3LYP/6-311++G(d,p)[4]
m-methylbenzaldehyde-6.40-1.824.58B3LYP/6-311++G(d,p)[4]
p-methylbenzaldehyde-6.25-1.884.37B3LYP/6-311++G(d,p)[4]

The data for related benzaldehyde derivatives reveals that substituents significantly influence the HOMO-LUMO gap. For instance, the para-methylbenzaldehyde isomer possesses the smallest energy gap among the methyl-substituted analogs, suggesting it is the most chemically reactive of the three.[4]

Table 2: Derived Electronic Properties of Benzaldehyde Derivatives

Isomer/DerivativeIonization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde6.5142.6961.9090.524
o-methylbenzaldehyde6.351.852.250.444
m-methylbenzaldehyde6.401.822.290.437
p-methylbenzaldehyde6.251.882.1850.458

Note: The values for Ionization Potential and Electron Affinity are approximated from the negative of HOMO and LUMO energies, respectively. Chemical Hardness is calculated as (I-A)/2 and Chemical Softness as 1/(2η).

These derived properties provide further insight into the reactivity of the isomers. A higher chemical softness, as seen in the para-methylbenzaldehyde, corroborates its higher reactivity as indicated by the smaller HOMO-LUMO gap.[4]

Experimental and Computational Protocols

A robust understanding of molecular properties is achieved by combining experimental data with computational analysis.

Experimental Protocols:

Spectroscopic techniques are essential for the structural elucidation and characterization of benzaldehyde derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[5][6]

  • Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify functional groups. For benzaldehyde derivatives, a strong C=O stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹.[5][7]

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[5][6]

Computational Protocol:

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules.[8] A typical computational workflow involves:

  • Geometry Optimization : The initial step is to find the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface. This is often achieved using a hybrid functional like B3LYP with a suitable basis set such as 6-311++G(d,p).[9][10][11]

  • Frequency Calculation : To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation : Once the optimized geometry is obtained, electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated at the same level of theory.[1][9][11]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Computational Workflow for DFT Analysis

G cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_freq Vibrational Frequencies freq_calc->vib_freq homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Caption: General workflow for computational analysis of this compound.[11]

References

Comparative study of different synthetic routes to 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key aromatic intermediates such as 2-phenoxybenzaldehyde is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the Ullmann condensation and Williamson ether synthesis. The objective is to offer a clear comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.

Comparison of Synthetic Methodologies

The formation of the diaryl ether linkage in this compound is central to its synthesis. The two most prominent methods, the Ullmann condensation and the Williamson ether synthesis, approach this from different starting materials and under distinct reaction conditions. The choice between these routes often depends on factors such as the availability and cost of starting materials, desired yield and purity, and tolerance to reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents & CatalystsReaction ConditionsYield (%)Purity (%)
Ullmann Condensation 2-Chlorobenzaldehyde, PhenolCopper catalyst (e.g., CuI), Base (e.g., K₂CO₃)High temperature (typically > 150°C), Polar aprotic solvent (e.g., DMF, Pyridine)Moderate to HighGood to Excellent
Williamson Ether Synthesis Salicylaldehyde (2-Hydroxybenzaldehyde), BromobenzeneBase (e.g., K₂CO₃), Copper catalyst (optional, for aryl halides)Moderate temperature (80-120°C), Polar aprotic solvent (e.g., DMF, Acetone)Moderate to HighGood to Excellent

Detailed Experimental Protocols

Route 1: Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] This method is particularly useful when the desired substitution pattern is readily available on the aryl halide.

Experimental Protocol:

  • Materials: 2-Chlorobenzaldehyde, Phenol, Anhydrous Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

    • Add N,N-dimethylformamide (DMF) as the solvent.

    • To this mixture, add a catalytic amount of copper(I) iodide (CuI) (approximately 5-10 mol%).

    • Heat the reaction mixture to a temperature of 150-160°C and maintain it with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, which can be adapted for the synthesis of diaryl ethers.[2] This route typically involves the reaction of a phenoxide with an aryl halide, often in the presence of a copper catalyst to facilitate the reaction with the less reactive aryl halide.

Experimental Protocol:

  • Materials: Salicylaldehyde (2-Hydroxybenzaldehyde), Bromobenzene, Anhydrous Potassium Carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer, add salicylaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

    • Add anhydrous DMF to the flask to dissolve the reactants.

    • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the potassium phenoxide.

    • Add bromobenzene (1.1 equivalents) to the reaction mixture. A copper catalyst, such as copper(I) iodide, can be added to improve the reaction rate, though some modern variations proceed without it.

    • Heat the reaction mixture to 80-120°C and stir for 12-18 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Synthetic Route Decision Framework

The selection of the optimal synthetic route for this compound depends on a variety of factors. The following decision-making workflow can assist researchers in choosing the most suitable method for their specific needs.

G Decision Framework for this compound Synthesis start Start: Need to Synthesize This compound availability Evaluate Starting Material Availability and Cost start->availability ullmann_path 2-Chlorobenzaldehyde is readily available availability->ullmann_path 2-Halobenzaldehyde is preferred williamson_path Salicylaldehyde is readily available availability->williamson_path Salicylaldehyde is preferred ullmann_cond Ullmann Condensation: - High Temperature - Copper Catalyst ullmann_path->ullmann_cond williamson_cond Williamson Ether Synthesis: - Milder Temperature - Base-mediated williamson_path->williamson_cond purification Purification: Column Chromatography ullmann_cond->purification williamson_cond->purification product This compound purification->product

Caption: A decision workflow for selecting a synthetic route to this compound.

Conclusion

Both the Ullmann condensation and the Williamson ether synthesis represent viable and effective methods for the preparation of this compound. The Ullmann condensation, while often requiring higher temperatures, is a straightforward approach when starting from 2-chlorobenzaldehyde. The Williamson ether synthesis offers a milder alternative, particularly when salicylaldehyde is the more accessible precursor. The ultimate choice of method will be guided by the specific constraints and requirements of the research or development project, including starting material availability, scalability, and equipment capabilities. This guide provides the necessary foundational information to make an informed decision for the synthesis of this important chemical intermediate.

References

A Researcher's Guide to Validating the Structure of 2-Phenoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the journey from synthesis to application. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-phenoxybenzaldehyde and its derivatives. By presenting supporting experimental data from related compounds, detailed methodologies, and a clear experimental workflow, this document serves as a practical resource for structural elucidation.

Comparative Spectroscopic and Spectrometric Data

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each nucleus.

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
3-Phenoxybenzaldehyde ¹H NMR9.91 (s, 1H, CHO), 7.57 (d, 1H), 7.46 (t, 1H), 7.45 (d, 1H), 7.35 (t, 2H), 7.26 (t, 1H), 7.14 (d, 2H), 7.02 (d, 1H)[1]
¹³C NMR192.2, 157.8, 156.5, 137.9, 130.3, 129.9, 125.0, 123.8, 120.3, 119.3[2]
2-Methoxybenzaldehyde ¹H NMR10.4 (s, 1H, CHO), 7.85 (dd, 1H), 7.6 (ddd, 1H), 7.1 (d, 1H), 7.0 (t, 1H), 3.9 (s, 3H, OCH₃)
¹³C NMR189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8[3]
Benzaldehyde ¹H NMR10.0 (s, 1H, CHO), 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H)
¹³C NMR192.3, 136.3, 134.4, 129.6, 128.9

Table 2: Mass Spectrometry Fragmentation Data

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. The mass-to-charge ratio (m/z) of the parent ion and its fragments are key identifiers.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and (Proposed Identity)
3-Phenoxybenzaldehyde 198197 (M-H)⁺, 169 (M-CHO)⁺, 141, 115, 77 (C₆H₅)⁺[4]
2-Methoxybenzaldehyde 136135 (M-H)⁺, 107 (M-CHO)⁺, 92, 77 (C₆H₅)⁺[5]
Benzaldehyde 106105 (M-H)⁺, 77 (C₆H₅)⁺, 51[6]
General Aldehydes -Common losses include H• (M-1) and CHO• (M-29)[7]

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy provides information about conjugated systems within the molecule.

CompoundIR Absorption Bands (cm⁻¹)UV-Vis λmax (nm)
3-Phenoxybenzaldehyde ~1700 (C=O stretch), ~1580, 1480 (aromatic C=C stretch), ~1240 (Ar-O-Ar stretch)[4][8]Not available
Benzaldehyde ~1703 (C=O stretch), 2820, 2720 (aldehyde C-H stretch), ~1595, 1450 (aromatic C=C stretch)[9]248 (π → π)[10]
Nitrobenzaldehyde isomers -~250 (π → π), ~300 (π → π), ~350 (n → π)[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound derivative.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to deduce the connectivity of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single-line signals for each unique carbon atom.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum.

    • Alternatively, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks.

    • Propose structures for the observed fragments consistent with the known fragmentation mechanisms of aromatic aldehydes and ethers.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of a this compound derivative.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Data Visualization and Analysis:

    • The final crystal structure is visualized using specialized software.

    • Analyze bond lengths, bond angles, and intermolecular interactions to fully characterize the solid-state structure.

Experimental and Logical Workflow

The validation of a chemical structure is a systematic process. The following diagram illustrates a typical workflow for the structural elucidation of a this compound derivative.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV XRay Single-Crystal X-ray Diffraction Purification->XRay Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR_UV->Data_Analysis XRay->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the logical progression from synthesis to structural confirmation.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Phenoxybenzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological efficacy of 2-phenoxybenzaldehyde analogues reveals a versatile scaffold with promising applications in oncology, neurodegenerative diseases, and infectious diseases. This guide synthesizes key experimental findings, offering a comparative analysis of their performance and detailing the methodologies employed to evaluate their therapeutic potential.

Researchers have explored various modifications of the this compound core structure, leading to the development of analogues with enhanced and often highly specific biological activities. These derivatives have demonstrated significant efficacy as anticancer agents, inhibitors of key enzymes implicated in neurological disorders, and potent antimalarial compounds. This comparison focuses on the cytotoxic, enzyme-inhibiting, and antiplasmodial activities of these promising therapeutic candidates.

Comparative Efficacy Against Cancer Cell Lines

The anticancer activity of this compound analogues has been a primary focus of investigation. Notably, derivatives incorporating a chalcone or pyrazoline moiety have shown significant cytotoxicity against human breast cancer cell lines. The diaryl ether scaffold, a common feature in many of these analogues, is associated with cytotoxic activity, with some compounds acting as inhibitors of tubulin polymerization.[1]

Similarly, 2-benzyloxybenzaldehyde derivatives have been identified as potent anticancer agents, particularly against human leukemia (HL-60) cells.[2][3] These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] The mechanism of action for some of these analogues involves the inhibition of signaling pathways such as Ras/MAPK, Akt, and PLD activation.[3]

The following table summarizes the cytotoxic activity of selected this compound analogues against various cancer cell lines.

Analogue Class Specific Compound Target Cell Line IC50 (µM) Reference
PhenoxychalconesHalogenated ChalconesBreast Cancer (MCF-7), LeukemiaVaries[1]
Benzyloxybenzaldehydes2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)Leukemia (HL-60)~5[3]
Benzyloxybenzaldehydes2-(benzyloxy)benzaldehyde and derivativesLeukemia (HL-60)1-10[2]
BenzyloxybenzaldehydesABMM-15--[4]
BenzyloxybenzaldehydesABMM-16--[4]
BenzyloxybenzaldehydesABMM-6H129914.0[4]
BenzyloxybenzaldehydesABMM-24H129913.7[4]
BenzyloxybenzaldehydesABMM-32H129913.0[4]

Inhibition of Monoamine Oxidase (MAO)

A series of 2-phenoxyacetamide analogues have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are significant targets for antidepressant medications.[5][6] Certain analogues have demonstrated high potency and selectivity for MAO-A, a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.[5][6]

Analogue Target Enzyme IC50 (µM) Selectivity Index (SI) Reference
2-(4-Methoxyphenoxy)acetamide (compound 12)MAO-A-245[5][6]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21)MAO-A0.018-[5][6]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21)MAO-B0.07-[5][6]

Antiplasmodial Activity

Derivatives of 2-phenoxybenzamide have emerged as promising candidates for antimalarial drug development, exhibiting activity against the blood stages of Plasmodium falciparum.[7] Structure-activity relationship studies have revealed that the substitution pattern on the anilino and diaryl ether moieties significantly influences their antiplasmodial efficacy and cytotoxicity.[7]

Analogue Target Strain IC50 (µM) Selectivity Index (S.I.) Reference
tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylateP. falciparum NF540.2690460[7]
para-substituted analogue 37P. falciparum NF540.2690461.0[7]
2-phenoxy analogue 54P. falciparum NF541.222151.4[7]
meta-substituted derivative 38P. falciparum NF543.17424.61[7]

Experimental Protocols

The biological evaluation of these this compound analogues relies on a set of standardized and robust experimental protocols.

Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of test compounds start->treat incubate Incubate for a specified period (e.g., 24-72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory potency of the analogues against MAO-A and MAO-B is determined using an enzyme inhibition assay. This typically involves incubating the respective enzyme with the test compound before adding a substrate. The enzymatic activity is then measured, often by detecting a fluorescent or colored product.

Antiplasmodial Activity Assay

The in vitro activity against P. falciparum is assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite in red blood cells by quantifying the amount of parasitic DNA.

Signaling Pathways

The therapeutic effects of this compound analogues are often attributed to their modulation of specific signaling pathways. For instance, some benzaldehyde derivatives have been shown to ameliorate neuroinflammation and neuronal damage by inhibiting the MAPKs signaling pathway and Tau phosphorylation, pathways implicated in Alzheimer's disease.[8]

MAPK_Pathway_Inhibition LPS LPS MAPKs MAPKs (ERK, p38) LPS->MAPKs Benzaldehyde This compound Analogue Benzaldehyde->MAPKs iNOS_COX2 iNOS, COX-2 MAPKs->iNOS_COX2 Proinflammatory_Factors TNF-α, IL-6, IL-18 MAPKs->Proinflammatory_Factors Neuroinflammation Neuroinflammation iNOS_COX2->Neuroinflammation Proinflammatory_Factors->Neuroinflammation

Caption: Inhibition of the MAPK signaling pathway by this compound analogues.

In the context of leukemia, 2-benzyloxybenzaldehyde derivatives have demonstrated the ability to inhibit the Ras/MAPK, Akt, and PLD signaling pathways, which are crucial for cell proliferation and survival.[3]

Antileukemic_Signaling_Pathway Benzyloxybenzaldehyde 2-Benzyloxybenzaldehyde Analogue Ras_MAPK Ras/MAPK Pathway Benzyloxybenzaldehyde->Ras_MAPK Akt Akt Pathway Benzyloxybenzaldehyde->Akt PLD PLD Pathway Benzyloxybenzaldehyde->PLD Cell_Proliferation Leukemic Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation Akt->Cell_Proliferation PLD->Cell_Proliferation

Caption: Inhibition of pro-survival signaling pathways in leukemia cells.

References

Spectroscopic comparison of 2-Phenoxybenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-Phenoxybenzaldehyde and its synthetic precursors, phenol and 2-chlorobenzaldehyde, offers valuable insights for researchers and professionals in drug development and chemical synthesis. This guide provides a side-by-side look at their spectral data, supported by detailed experimental protocols and visual representations of the underlying chemical logic.

This comparison focuses on the key spectroscopic techniques used for the characterization of organic molecules: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By examining the distinct spectral features of the product, this compound, against its starting materials, one can effectively monitor reaction progress, assess product purity, and confirm the successful synthesis of the target molecule.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, phenol, and 2-chlorobenzaldehyde, providing a clear and quantitative basis for comparison.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3060 (w), ~2850 (w), ~1690 (s), ~1590 (m), ~1240 (s)C-H (aromatic), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-O-C (ether)
Phenol ~3350 (broad, s), ~3040 (m), ~1595 (m), ~1220 (s)O-H (hydroxyl), C-H (aromatic), C=C (aromatic), C-O (hydroxyl)
2-Chlorobenzaldehyde ~3070 (w), ~2860 (w), ~1705 (s), ~1590 (m), ~760 (s)C-H (aromatic), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-Cl

s = strong, m = medium, w = weak

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, δ ppm)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound 10.5 (s, 1H), 7.9 (dd, 1H), 7.6-7.0 (m, 8H)singlet, doublet of doublets, multiplet1H, 1H, 8HAldehyde proton, Aromatic protons
Phenol 7.3-6.9 (m, 5H), 5.0 (s, 1H, broad)multiplet, singlet5H, 1HAromatic protons, Hydroxyl proton
2-Chlorobenzaldehyde 10.4 (s, 1H), 7.9 (d, 1H), 7.5-7.3 (m, 3H)singlet, doublet, multiplet1H, 1H, 3HAldehyde proton, Aromatic protons

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, δ ppm)

CompoundChemical Shift (δ ppm)
This compound ~192, ~161, ~155, ~135, ~133, ~130, ~129, ~125, ~124, ~121, ~119
Phenol ~155, ~130, ~121, ~116
2-Chlorobenzaldehyde ~190, ~135, ~134, ~132, ~131, ~130, ~127

Table 4: UV-Vis Spectroscopy Data (in Ethanol)

Compoundλmax (nm)
This compound ~250, ~310
Phenol ~270
2-Chlorobenzaldehyde ~250, ~300

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound from phenol and 2-chlorobenzaldehyde is typically achieved through an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction forms the diaryl ether linkage.

Materials:

  • 2-Chlorobenzaldehyde

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and dimethylformamide.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chlorobenzaldehyde and copper(I) iodide to the flask.

  • Heat the reaction mixture to reflux (typically around 130-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and toluene.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A small amount of the liquid sample (this compound, phenol, or 2-chlorobenzaldehyde) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples like phenol, a small amount is placed on the ATR crystal and pressure is applied.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled with their corresponding wavenumbers (cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Instrument: UV-Vis Spectrophotometer.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing the Synthesis and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams have been generated using the DOT language.

Synthesis_of_2_Phenoxybenzaldehyde cluster_reactants Reactants cluster_product Product cluster_reagents Reagents & Conditions Phenol Phenol Reagents CuI, K₂CO₃, DMF, Reflux Chlorobenzaldehyde 2-Chlorobenzaldehyde Phenoxybenzaldehyde This compound Reagents->Phenoxybenzaldehyde Ullmann Condensation Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Mix Phenol & 2-Chlorobenzaldehyde Reaction Ullmann Condensation (CuI, K₂CO₃, DMF, Reflux) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product IR IR Spectroscopy NMR ¹H & ¹³C NMR Spectroscopy UV_Vis UV-Vis Spectroscopy Product->IR Product->NMR Product->UV_Vis

Performance Benchmarking of Catalysts for 2-Phenoxybenzaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-phenoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, is critically dependent on the choice of an optimal catalytic system. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, supported by available experimental data. The primary synthetic routes discussed are the Ullmann condensation and phase-transfer catalysis, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different catalysts in the synthesis of this compound and its isomer, m-phenoxybenzaldehyde, providing a clear comparison of their respective yields and reaction conditions. Due to the limited availability of direct comparative studies for this compound, data for the closely related m-phenoxybenzaldehyde is included to provide a broader context of catalyst performance in phenoxybenzaldehyde synthesis.

Catalyst SystemReactantsProductYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Reference
Ullmann Condensation
Copper or Copper Saltm-Bromo-benzaldehyde dioxolane, Phenolm-Phenoxybenzaldehyde7098 (minimum purity)Not Specified~200[1]
Copper Powder3-Bromobenzaldehyde acetal, Phenol3-PhenoxybenzaldehydeNot SpecifiedNot Specified4120[2]
Cuprous Chloride3-Bromobenzaldehyde acetal, Phenol3-PhenoxybenzaldehydeNot SpecifiedNot SpecifiedNot Specified160[2]
Oxidation
FeSO₄/Activated Carbonm-Phenoxybenzyl alcoholm-Phenoxybenzaldehyde>99Not SpecifiedNot Specified45-55[3]
Hydrogenation
CrCl₃·6H₂O/ZrOCl₂·8H₂OMethyl m-phenoxybenzoatem-Phenoxybenzaldehyde>20 (conversion)>98Not SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Ullmann Condensation for m-Phenoxybenzaldehyde Synthesis

This protocol is adapted from a patented procedure for the synthesis of m-phenoxybenzaldehyde and can serve as a starting point for the synthesis of this compound.[1]

Materials:

  • m-Bromo-benzaldehyde dioxolane

  • Phenol (in excess)

  • Copper or a copper salt (e.g., cuprous chloride)

  • Potassium carbonate

  • Strong acid (e.g., hydrochloric acid) for deprotection

  • Organic solvent (e.g., toluene)

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, combine an excess of phenol, m-bromo-benzaldehyde dioxolane, a catalytic amount of copper or a copper salt, and potassium carbonate.

  • Reaction: Heat the mixture to approximately 200°C with agitation. Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture. The dioxolane protecting group is then removed by treatment with a strong acid.

  • Purification: The organic phase is separated, washed with water until neutral, dried over sodium sulfate, and then distilled to yield m-phenoxybenzaldehyde.

Catalytic Oxidation of m-Phenoxybenzyl Alcohol

This method, adapted from a patented process, describes the oxidation of m-phenoxybenzyl alcohol to m-phenoxybenzaldehyde.[3]

Materials:

  • Mixture of m-phenoxybenzyl alcohol and m-phenoxybenzaldehyde

  • Water

  • Hydrogen peroxide

  • Catalyst I (e.g., FeSO₄)

  • Catalyst II (Activated Carbon)

  • Oxygen

Procedure:

  • Preparation: Add water to a mixture of m-phenoxybenzyl alcohol and m-phenoxybenzaldehyde and stir to create a uniform mixture.

  • Addition of Reagents: Add hydrogen peroxide, Catalyst I, and Catalyst II to the mixture.

  • Reaction: Heat the reaction mixture to 45-55°C and introduce oxygen. Monitor the reaction by Gas Chromatography (GC) until the content of m-phenoxybenzyl alcohol is below 0.5%.

  • Purification: After the reaction, the product can be purified by simple filtration, pH regulation, and distillation.

Mandatory Visualization

Experimental Workflow for Catalyst Performance Benchmarking

The following diagram illustrates a generalized workflow for benchmarking the performance of different catalysts in the synthesis of this compound.

experimental_workflow Experimental Workflow for Catalyst Performance Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison reactant_prep Reactant Preparation (2-halobenzaldehyde, Phenol) reaction_setup Reaction Setup (Solvent, Temperature, Time) reactant_prep->reaction_setup catalyst_prep Catalyst Selection (e.g., Cu-based, PTC) catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC) reaction_setup->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete characterization Product Characterization (NMR, MS) workup->characterization performance_eval Performance Evaluation (Yield, Selectivity) characterization->performance_eval comparison Comparative Analysis performance_eval->comparison

Caption: Generalized workflow for comparing catalyst performance.

Signaling Pathway: Ullmann Condensation Mechanism

The following diagram illustrates a plausible catalytic cycle for the Ullmann condensation reaction for the synthesis of diaryl ethers.

ullmann_mechanism Plausible Mechanism for Ullmann Condensation CuI Cu(I) Catalyst Cu_alkoxide Cu(I)-OAr' CuI->Cu_alkoxide + Ar'-OH, - H₂O ArX Ar-X (2-Halobenzaldehyde) oxidative_addition Oxidative Addition Intermediate ArOH Ar'-OH (Phenol) Base Base Cu_alkoxide->oxidative_addition + Ar-X CuIII_intermediate Cu(III) Intermediate oxidative_addition->CuIII_intermediate product Ar-O-Ar' (this compound) product->CuI Releases Product CuIII_intermediate->CuI - X⁻ CuIII_intermediate->product Reductive Elimination

Caption: Plausible mechanism for the Ullmann condensation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenoxybenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Phenoxybenzaldehyde is essential for quality control, stability testing, and impurity profiling. The selection of a suitable analytical method is a critical step that influences the reliability and integrity of the resulting data. This guide provides an objective comparison of three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While direct cross-validation studies for this compound are not extensively available in public literature, this guide synthesizes performance data from structurally related compounds, such as other benzaldehyde derivatives and phenoxy-containing molecules, to offer a robust comparative framework.[1][2][3] The validation of these methods is guided by the principles outlined in the ICH Q2(R2) guideline, which ensures the analytical procedure is fit for its intended purpose.[2]

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical method hinges on various factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[2] The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic aldehydes and related phenolic compounds, providing a baseline for what can be expected for this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 50 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 110%98 - 102%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~0.8 µg/mL
Key Advantages High specificity, robust, suitable for non-volatile compounds.[1]Excellent sensitivity and selectivity, provides structural information.[4]Simple, rapid, and cost-effective for simple matrices.[5]
Key Disadvantages Higher solvent consumption, longer run times than UPLC.[6]May require derivatization for polar analytes, complex instrumentation.[7]Low specificity, susceptible to interference from matrix components.[1]

Table 1: Comparison of typical validation parameters for analytical methods suitable for this compound quantification. Data is synthesized from studies on structurally similar compounds.[1][3]

Experimental Workflows and Logical Comparison

A systematic approach is crucial for the cross-validation of different analytical methods to ensure data consistency and reliability across various techniques. The following diagrams illustrate the general workflow for cross-validation and a logical comparison of the discussed methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Prep Standard & Sample Preparation HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Validation Method Validation (Linearity, Accuracy, Precision) HPLC->Validation GCMS->Validation UVVis->Validation Comparison Data Comparison (Statistical Analysis) Validation->Comparison Report Final Report Comparison->Report LogicalComparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Specificity High Specificity HPLC->Specificity Robustness Robustness HPLC->Robustness GCMS GC-MS GCMS->Specificity Sensitivity High Sensitivity GCMS->Sensitivity Structural Structural Info GCMS->Structural UVVis UV-Vis Simplicity Simplicity & Speed UVVis->Simplicity Cost Low Cost UVVis->Cost

References

Safety Operating Guide

Proper Disposal of 2-Phenoxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Phenoxybenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the effective management and disposal of this compound waste.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times when handling the chemical.[1] Based on available safety data, this compound is considered a combustible liquid that can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[1]

Summary of Hazard Information:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.
Skin Irritation (Category 2)Causes skin irritation.
Eye Irritation (Category 2)Causes serious eye irritation.
Specific Target Organ ToxicityMay cause respiratory irritation.

Before initiating any disposal procedures, ensure that all personnel are equipped with and properly using the following PPE:

  • Protective gloves

  • Chemical safety goggles or face shield

  • Protective clothing

  • Work in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3] Disposal must be carried out in strict accordance with all federal, state, and local regulations.[1][4]

1. Waste Collection and Segregation:

  • Original Container: Whenever feasible, store the waste this compound in its original container.[1]

  • Compatibility: If the original container is not available, use a container that is compatible with the chemical. Ensure the container is in good condition and has a secure closure.[5]

  • No Mixing: Do not mix this compound with other chemical waste streams.[1][6] Mixing incompatible chemicals can lead to dangerous reactions.

2. Labeling and Storage:

  • Clear Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2][3] The storage area should be under the control of the generator.[5]

3. Spill Management:

  • Containment: In the event of a spill, immediately contain the liquid to prevent it from spreading or entering drains and waterways.[1]

  • Absorption: Use a non-combustible, inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled chemical.[1][2][3][7]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2][3]

4. Final Disposal:

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company.[1][6]

  • Documentation: Maintain all necessary records and documentation related to the waste disposal process as required by your institution and local environmental agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_spill Spill Response A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste in original container? B->C D Transfer to a compatible, properly sealed container C->D No E Label container: 'Hazardous Waste' 'this compound' and Hazard Symbols C->E Yes D->E F Store in designated, secure, and ventilated area E->F G Arrange for collection by a licensed hazardous waste disposal company F->G H Maintain all disposal documentation G->H I Spill Occurs J Contain Spill I->J K Absorb with inert material (e.g., sand, silica gel) J->K L Collect absorbed material into a sealed container K->L L->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenoxybenzaldehyde

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 19434-34-5). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical with the following primary risks[1][2]:

  • Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Causes serious eye irritation[1].

  • Causes skin irritation[1].

  • May cause respiratory irritation[1][3].

Immediate precautionary measures include avoiding contact with skin and eyes, preventing inhalation of vapor or mist, and ensuring thorough washing after handling[1][4]. Do not eat, drink, or smoke when using this product[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRecommended Materials & Standards
Hand Protection Chemical resistant gloves. Regularly inspect for and replace damaged gloves.Recommended: Butyl rubber, Viton (> 8 hours breakthrough time).Not Recommended: Natural rubber (latex), nitrile rubber, neoprene, PVC.[5]
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.Laboratory coat, long-sleeved garments, and closed-toe shoes.[5][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.For large scale operations or in case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be required.[6]
Handling and Storage Procedures

Handling:

  • Ensure adequate ventilation in the handling area, preferably within a chemical fume hood[4][6].

  • Avoid breathing dust, mist, vapors, or spray[6].

  • Prevent contact with skin, eyes, and clothing[4].

  • Wash hands and any exposed skin thoroughly after handling[1].

Storage:

  • Store in a cool, dry, and well-ventilated area[7][8].

  • Keep containers tightly closed when not in use[7][8].

  • Store away from incompatible materials such as strong oxidizing agents and strong bases[6].

  • Some sources recommend storage at 4°C under nitrogen[9].

Accidental Release and First Aid Measures
SituationProcedure
Spill or Leak Absorb the spill with an inert absorbent material (e.g., sand, silica gel, sawdust). Collect the absorbed material into a suitable, closed container for disposal. Ensure adequate ventilation during cleanup.[4][6]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][6]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][6]
Disposal Plan

All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant[1][7]. Do not allow the product to enter drains[8]. All disposal practices must be in accordance with federal, state, and local regulations[4].

  • Contaminated PPE Disposal: Contaminated gloves, clothing, and other disposable PPE should be collected in a sealed container and disposed of as hazardous waste.

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Select_PPE Select & Inspect PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Decontaminate Decontaminate Work Area Handle_Chemical->Decontaminate Spill Spill Occurs Handle_Chemical->Spill Exposure Exposure Occurs Handle_Chemical->Exposure Doff_PPE Doff & Segregate PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical & Contaminated Waste Doff_PPE->Dispose_Waste Spill_Response Follow Spill Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

Standard Operating Procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.